molecular formula C34H44N6O15 B12388660 Ac-LDESD-AMC

Ac-LDESD-AMC

Cat. No.: B12388660
M. Wt: 776.7 g/mol
InChI Key: OYKCEQVPFXNIAB-LSBAASHUSA-N
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Description

Ac-LDESD-AMC is a useful research compound. Its molecular formula is C34H44N6O15 and its molecular weight is 776.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H44N6O15

Molecular Weight

776.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H44N6O15/c1-15(2)9-21(35-17(4)42)32(52)38-23(13-28(47)48)33(53)37-20(7-8-26(43)44)30(50)40-24(14-41)34(54)39-22(12-27(45)46)31(51)36-18-5-6-19-16(3)10-29(49)55-25(19)11-18/h5-6,10-11,15,20-24,41H,7-9,12-14H2,1-4H3,(H,35,42)(H,36,51)(H,37,53)(H,38,52)(H,39,54)(H,40,50)(H,43,44)(H,45,46)(H,47,48)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

OYKCEQVPFXNIAB-LSBAASHUSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Ac-LDESD-AMC Cleavage by Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms governing the cleavage of the fluorogenic substrate Ac-LDESD-AMC by caspases. It explores the substrate specificity, enzymatic kinetics, relevant signaling pathways, and a detailed protocol for its use in experimental settings.

Executive Summary

The pentapeptide this compound serves as a fluorogenic substrate for certain members of the caspase family of cysteine-aspartic proteases, particularly caspase-2 and caspase-3. Cleavage of this substrate is a critical tool for monitoring caspase activity in research and drug discovery, particularly in the context of apoptosis. The mechanism of cleavage is dictated by the specific amino acid sequence of the substrate, which interacts with the active site of the caspase. Upon cleavage of the amide bond between the aspartate (D) residue and the 7-amino-4-methylcoumarin (AMC) group, the AMC fluorophore is released, resulting in a quantifiable fluorescent signal. This guide delves into the structural basis of this interaction, the kinetics of the reaction, and the biological pathways in which this process is a key event.

The Mechanism of this compound Cleavage

Caspases are endoproteases that play essential roles in apoptosis and inflammation. Their proteolytic activity is directed towards specific tetra- or pentapeptide sequences within their target substrates, with an absolute requirement for an aspartate residue at the P1 position, immediately preceding the cleavage site. The specificity of different caspases is determined by the amino acid residues at the P2, P3, P4, and in some cases, the P5 positions.

The this compound substrate has the sequence Leu-Asp-Glu-Ser-Asp. The cleavage occurs after the terminal aspartate residue, releasing the fluorescent AMC molecule. While initially described as a caspase-2 inhibitor, it is more accurately characterized as a fluorogenic substrate for both caspase-2 and caspase-3.

The recognition and cleavage of this pentapeptide are governed by specific interactions within the caspase active site:

  • P1 Aspartate: The carboxylate side chain of the P1 aspartate residue forms critical hydrogen bonds with conserved arginine and glutamine residues in the S1 pocket of the caspase active site. This interaction anchors the substrate in the correct orientation for catalysis.

  • P5 Leucine Recognition: Unlike many caspases that primarily recognize a tetrapeptide motif, both caspase-2 and caspase-3 have an S5 subsite that can accommodate and interact with a P5 residue. Structural studies have revealed that in caspase-3, the hydrophobic side chains of Phe250 and Phe252 form a hydrophobic pocket that interacts with the P5 leucine of the LDESD sequence. This interaction at the S5 site can enhance the efficiency of substrate binding and cleavage.[1][2] The presence of a hydrophobic residue at the P5 position has been shown to be kinetically important for more efficient hydrolysis by caspase-3.[2]

The catalytic mechanism itself follows a canonical cysteine protease pathway involving a catalytic dyad of cysteine and histidine. The cysteine thiol is activated to a thiolate anion, which performs a nucleophilic attack on the carbonyl carbon of the P1 aspartate, leading to the formation of a tetrahedral intermediate and subsequent release of the AMC group.

Quantitative Data on Caspase Substrate Cleavage

CaspaseSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Caspase-3Ac-DEVD-AMC10N/AN/A
Caspase-3Ac-DEVD-ACC21N/AN/A
Caspase-2Ac-VDVAD-ACC11N/AN/A
Caspase-6Ac-DEVD-ACC468N/AN/A
Caspase-7Ac-DEVD-ACC57N/AN/A
Caspase-8Ac-LEHD-ACC15N/AN/A
Caspase-9Ac-LEHD-ACC106N/AN/A

N/A: Data not available in the cited sources. The provided Km values from one study indicate the substrate concentration at which the reaction rate is half of Vmax, reflecting the affinity of the enzyme for the substrate.[3] Another source reports a Km of 10 µM for Ac-DEVD-AMC with Caspase-3.[4]

Signaling Pathways Involving Caspase-2 Activation and Substrate Cleavage

This compound is a valuable tool for studying the activity of caspase-2, an initiator caspase implicated in specific apoptotic pathways, particularly in response to cellular stress such as DNA damage.

Caspase-2 Activation via the PIDDosome:

In response to stimuli like genotoxic stress, caspase-2 is activated through dimerization on a large protein complex known as the PIDDosome.[5][6] This complex consists of the protein PIDD1 (p53-induced protein with a death domain) and the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain). The assembly of the PIDDosome brings pro-caspase-2 molecules into close proximity, facilitating their auto-processing and activation.

Downstream Events:

Once activated, caspase-2 can cleave a specific set of substrates to propagate the apoptotic signal. A key substrate is Bid (BH3 interacting-domain death agonist). Cleavage of Bid by caspase-2 generates truncated Bid (tBid), which then translocates to the mitochondria. At the mitochondria, tBid interacts with Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which then activate the executioner caspases, such as caspase-3 and -7, leading to the dismantling of the cell.

The use of this compound in cellular assays allows for the sensitive detection of caspase-2 activation within this pathway, providing insights into the upstream signaling events and the efficacy of potential therapeutic modulators.

Below is a diagram illustrating the caspase-2 signaling pathway.

Caspase2_Signaling_Pathway cluster_stimulus Cellular Stress cluster_activation Caspase-2 Activation Complex cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase DNA_Damage DNA Damage PIDDosome PIDDosome Assembly (PIDD1, RAIDD) DNA_Damage->PIDDosome proCasp2 Pro-caspase-2 PIDDosome->proCasp2 Recruitment Casp2 Active Caspase-2 proCasp2->Casp2 Dimerization & Autocatalysis Bid Bid Casp2->Bid tBid tBid Bid->tBid Cleavage MOMP MOMP (Bax/Bak activation) tBid->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome proCasp9 Pro-caspase-9 Casp9 Active Caspase-9 proCasp3 Pro-caspase-3 Casp3 Active Caspase-3 Substrates Cellular Substrates Apoptosis Apoptosis

Caption: Caspase-2 signaling pathway initiated by DNA damage.

Experimental Protocol for Caspase Activity Assay using this compound

This protocol outlines the steps for a fluorometric assay to measure caspase activity in cell lysates using this compound.

5.1 Materials and Reagents

  • This compound substrate (e.g., from Echelon Biosciences or MedChemExpress)

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol.

  • Dithiothreitol (DTT), 1 M stock solution.

  • Recombinant active caspase-2 or caspase-3 (for positive controls).

  • Caspase inhibitor (e.g., Z-VAD-FMK) for negative controls.

  • Black, flat-bottom 96-well microplate.

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

  • 7-amino-4-methylcoumarin (AMC) standard for calibration.

5.2 Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture and Treatment (e.g., induce apoptosis) Start->Cell_Culture Cell_Lysis 2. Prepare Cell Lysates Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant Plate_Setup 4. Prepare Reaction Plate (Samples, Controls, Standards) Protein_Quant->Plate_Setup Add_Substrate 5. Prepare and Add Substrate Solution Plate_Setup->Add_Substrate Incubation 6. Incubate at 37°C Add_Substrate->Incubation Fluorescence_Reading 7. Measure Fluorescence (Kinetic or Endpoint) Incubation->Fluorescence_Reading Data_Analysis 8. Data Analysis Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorometric caspase activity assay.

5.3 Detailed Procedure

  • Preparation of Reagents:

    • Prepare 1x Assay Buffer and add DTT to a final concentration of 10 mM immediately before use. Keep on ice.

    • Reconstitute this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

    • Prepare a working solution of this compound by diluting the stock solution in 1x Assay Buffer (with DTT) to the desired final concentration (typically 20-50 µM).

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of choice using a known stimulus. Include a non-induced control group.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add your cell lysates (typically 20-100 µg of protein per well). Adjust the volume with 1x Assay Buffer (with DTT) to 50 µL per well.

    • Include the following controls:

      • Blank: 50 µL of Assay Buffer only (for background fluorescence).

      • Positive Control: Recombinant active caspase-2 or -3 in Assay Buffer.

      • Negative Control: Apoptotic lysate pre-incubated with a caspase inhibitor.

    • AMC Standard Curve: Prepare serial dilutions of the AMC standard in Assay Buffer to generate a standard curve for quantifying the amount of cleaved substrate.

  • Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm).

      • Kinetic Reading: Record fluorescence every 5-10 minutes for 1-2 hours. The rate of increase in fluorescence is proportional to the caspase activity.

      • Endpoint Reading: Incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the final fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all readings.

    • For kinetic assays, determine the reaction rate (V0) from the linear portion of the fluorescence versus time plot.

    • For endpoint assays, use the final fluorescence values.

    • Use the AMC standard curve to convert the relative fluorescence units (RFU) to the amount of AMC produced (in pmol or nmol).

    • Express caspase activity as pmol of AMC released per minute per µg of protein.

Conclusion

The cleavage of this compound by caspases is a specific molecular event driven by the interaction of the pentapeptide substrate with the active site of the enzyme, with notable contributions from the P5 leucine residue in enhancing recognition by caspases like caspase-3. While specific kinetic data for this substrate remains to be fully characterized in the literature, its utility in fluorometric assays is well-established. As a tool to probe the activity of caspase-2 and, to some extent, caspase-3, this compound provides researchers and drug development professionals with a valuable method to investigate the intricate signaling pathways of apoptosis and to screen for novel therapeutic agents that modulate these processes. The detailed protocol provided herein offers a robust framework for the practical application of this substrate in a laboratory setting.

References

An In-depth Technical Guide to Studying Apoptosis Induction Pathways Using Fluorogenic Caspase-6 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for studying apoptosis through the specific measurement of caspase-6 activity. Caspase-6, an executioner caspase, plays a critical role in the apoptotic cascade and is a key target in various pathologies, including neurodegenerative diseases.[1] The use of fluorogenic substrates allows for the sensitive and quantitative measurement of its enzymatic activity, providing valuable insights into apoptosis induction pathways.

The Role of Caspase-6 in Apoptosis

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis, development, and elimination of damaged cells.[2] It is executed by a family of cysteine proteases known as caspases. These enzymes are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[3] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[4]

While classified as an executioner caspase, caspase-6 possesses unique activation and regulatory mechanisms.[1] It can be activated by initiator caspases, by caspase-3, or through self-processing.[4][5] Once active, caspase-6 cleaves specific cellular substrates, including nuclear lamins, leading to the characteristic nuclear shrinkage observed during apoptosis.[4] Notably, caspase-6 can also activate caspase-8, creating a potential feedback loop that amplifies the apoptotic signal.[6] Its distinct roles have also implicated it in non-apoptotic functions, including innate immunity and neurodegeneration, such as in Huntington's and Alzheimer's disease.[1][7]

Principle of the Fluorogenic Caspase-6 Assay

The activity of caspase-6 can be reliably measured using a fluorogenic assay. This method employs a synthetic peptide substrate that mimics the caspase-6 cleavage site, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

Substrate Specificity: The preferred amino acid recognition sequence for caspase-6 is Val-Glu-Ile-Asp (VEID). Therefore, the substrate Ac-VEID-AMC is highly specific for measuring caspase-6 activity.[8] While other caspase substrates exist, such as Ac-LDESD-AMC, literature indicates it is preferentially cleaved by caspase-2 and caspase-3, making it less suitable for specific caspase-6 analysis.[9] The use of a highly selective substrate like Ac-VEID-AMC is crucial for obtaining accurate and unambiguous results.

Assay Mechanism: In its intact form, the Ac-VEID-AMC substrate is non-fluorescent as the AMC molecule's fluorescence is quenched. When active caspase-6 is present in a sample (e.g., a cell lysate), it recognizes and cleaves the peptide at the aspartate residue. This cleavage releases the free AMC molecule, which is highly fluorescent. The intensity of the emitted fluorescence is directly proportional to the amount of active caspase-6 in the sample. The fluorescence of free AMC can be measured using a spectrofluorometer or a fluorescence microplate reader, with excitation typically around 360-380 nm and emission at 440-460 nm.[9][10][11]

Signaling Pathways Involving Caspase-6 Activation

Caspase-6 can be activated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. The following diagram illustrates the central position of caspase-6 in the apoptotic signaling cascade.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 Activation procaspase8 Procaspase-8 procaspase8->disc procaspase3 Procaspase-3 caspase8->procaspase3 Cleaves procaspase6 Procaspase-6 caspase8->procaspase6 Cleaves dna_damage DNA Damage, Stress Signals p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation procaspase9 Procaspase-9 procaspase9->apoptosome caspase9->procaspase3 Cleaves caspase3 Caspase-3 procaspase3->caspase3 caspase3->procaspase6 Cleaves substrates Cellular Substrates (e.g., Lamins, PARP) caspase3->substrates Cleaves caspase6 Active Caspase-6 procaspase6->caspase6 caspase6->procaspase8 Feedback Amplification caspase6->substrates Cleaves apoptosis Apoptosis substrates->apoptosis

Caption: Caspase-6 activation in extrinsic and intrinsic apoptosis.

Detailed Experimental Protocol for Caspase-6 Activity Assay

This protocol provides a general framework for measuring caspase-6 activity in cell lysates using the fluorogenic substrate Ac-VEID-AMC. Optimization may be required depending on the cell type and experimental conditions.

Materials and Reagents
  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide) or experimental compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Protease inhibitor cocktail

  • Bradford reagent or BCA protein assay kit

  • Ac-VEID-AMC substrate (stock solution in DMSO, e.g., 10 mM)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

G start Start induce_apoptosis 1. Induce Apoptosis Treat cells with experimental compound or positive control. start->induce_apoptosis harvest_cells 2. Harvest & Wash Cells Collect cells and wash with ice-cold PBS. induce_apoptosis->harvest_cells lyse_cells 3. Prepare Cell Lysate Lyse cells on ice and clarify by centrifugation. harvest_cells->lyse_cells quantify_protein 4. Quantify Protein Measure protein concentration (e.g., Bradford assay). lyse_cells->quantify_protein setup_assay 5. Set Up Assay Plate Add lysate, reaction buffer, and substrate to 96-well plate. quantify_protein->setup_assay incubate 6. Incubate Incubate plate at 37°C, protected from light. setup_assay->incubate read_fluorescence 7. Measure Fluorescence Read fluorescence at Ex/Em 380/460 nm. incubate->read_fluorescence analyze 8. Analyze Data Normalize activity to protein concentration and compare samples. read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the fluorogenic caspase-6 assay.

Step-by-Step Procedure
  • Induction of Apoptosis: Seed cells and treat with your compound of interest for the desired time. Include a positive control (e.g., 1 µM staurosporine for 4-6 hours) and a negative (vehicle) control.

  • Cell Lysate Preparation:

    • Harvest cells (for adherent cells, scrape; for suspension, centrifuge).

    • Wash cells once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer containing protease inhibitors.

    • Incubate on ice for 15-20 minutes with periodic vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay. This is essential for normalizing caspase activity.

  • Assay Reaction:

    • In a 96-well black plate, add 50 µL of 2X Reaction Buffer to each well.

    • Add 20-50 µg of protein lysate to each well and adjust the volume to 95 µL with Cell Lysis Buffer.

    • To initiate the reaction, add 5 µL of 1 mM Ac-VEID-AMC substrate to each well (final concentration: 50 µM).

    • Include a blank control containing lysis buffer and substrate but no cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Readings can be taken kinetically or as an endpoint measurement.

Data Presentation and Interpretation

Quantitative data from the assay should be clearly structured for comparison. After subtracting the blank reading, caspase-6 activity can be expressed as Relative Fluorescence Units (RFU) per microgram of protein.

Table 1: Key Parameters for Caspase-6 Fluorogenic Assay

ParameterRecommended Value
SubstrateAc-VEID-AMC
Substrate Stock Conc.10 mM in DMSO
Substrate Final Conc.50 µM
Excitation Wavelength360 - 380 nm
Emission Wavelength440 - 460 nm
Incubation Temperature37°C
Incubation Time1 - 2 hours
Protein per Reaction20 - 50 µg

Table 2: Example Data Analysis

SampleProtein (µg)Raw Fluorescence (RFU)Net Fluorescence (RFU)Normalized Activity (RFU/µg)Fold Change vs. Control
Blank0150---
Control (Vehicle)504503006.01.0
Compound X (10 µM)502400225045.07.5
Staurosporine (1 µM)504650450090.015.0

An increase in the normalized fluorescence intensity in treated samples compared to the untreated control indicates the activation of caspase-6, suggesting the induction of apoptosis through a pathway involving this caspase. The magnitude of the increase provides a quantitative measure of the apoptotic response. For further validation, results can be correlated with other apoptosis assays, such as Annexin V staining or PARP cleavage analysis by Western blot.

References

Unveiling Ac-LDESD-AMC: A Technical Guide to a Novel Caspase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the discovery, characterization, and application of the fluorogenic caspase substrate, Acetyl-L-Leucyl-L-α-aspartyl-L-α-glutamyl-L-seryl-L-α-aspartyl-7-amino-4-methylcoumarin (Ac-LDESD-AMC), tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of this compound, a pentapeptide substrate recognized by key executioner caspases, offering insights into its development, mechanism of action, and practical applications in apoptosis research and drug discovery.

Introduction: The Quest for Specific Caspase Substrates

Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis or programmed cell death. Their dysregulation is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the accurate measurement of caspase activity is paramount for understanding disease pathogenesis and for the development of novel therapeutics.

The development of specific fluorogenic substrates has been instrumental in advancing caspase research. These substrates typically consist of a peptide sequence recognized by a specific caspase, linked to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC). Upon cleavage by the active caspase, the AMC molecule is liberated, resulting in a measurable fluorescent signal that is directly proportional to the enzyme's activity. While tetrapeptide substrates have been the cornerstone of caspase research, the exploration of longer peptide sequences has opened new avenues for enhancing substrate specificity and efficiency.

Discovery and Rationale for the LDESD Sequence

The discovery of this compound as a caspase substrate stems from investigations into the structural and kinetic nuances of caspase-substrate interactions, particularly focusing on the residues beyond the canonical P4-P1 recognition motif. The LDESD sequence represents a deliberate design to probe the extended substrate binding pockets of caspases, specifically the S5 pocket.

Research into the substrate specificity of executioner caspases, such as caspase-3 and caspase-7, and the initiator caspase-2, has revealed that residues in the P5 position can significantly influence substrate recognition and cleavage efficiency. The leucine residue at the P5 position of this compound was found to favorably interact with a hydrophobic pocket in the S5 binding site of certain caspases, thereby enhancing its recognition and cleavage.

A pivotal study by Weber et al. provided the structural basis for the recognition of the P5 leucine in the LDESD sequence by caspase-3. The crystal structure of caspase-3 in complex with the corresponding aldehyde inhibitor (Ac-LDESD-CHO) revealed that the P5 leucine side chain nestles into a hydrophobic pocket formed by Phe250 and Phe252, providing a clear rationale for the enhanced recognition of this pentapeptide.[1] This structural insight has been fundamental in establishing the utility of this compound as a tool for studying caspases that possess a compatible S5 binding site.

Biochemical and Kinetic Characterization

This compound has been characterized as a fluorogenic substrate for both caspase-2 and caspase-3 .[1] Upon enzymatic cleavage at the C-terminal side of the aspartate residue (P1), the free AMC fluorophore is released, which can be detected by measuring the fluorescence at an emission wavelength of 440-460 nm with an excitation wavelength of 360-380 nm.

Quantitative Data

While extensive kinetic data for this compound is still emerging in the literature, the available information highlights its utility as a substrate for specific caspases. The following table summarizes the known specificities. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are crucial for comparing the efficiency of cleavage by different caspases.

CaspaseSubstrate SpecificityKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Caspase-2 YesData not availableData not availableData not available
Caspase-3 YesData not availableData not availableData not available

Researchers are encouraged to determine these kinetic parameters empirically for their specific experimental conditions.

Signaling Pathways and Biological Relevance

Caspase-2 and caspase-3 are integral components of the apoptotic signaling cascade. Understanding their distinct and overlapping roles is crucial for dissecting the complex mechanisms of programmed cell death.

Caspase-2 is considered an initiator caspase, activated upstream in response to cellular stress signals such as DNA damage. It can then trigger the downstream executioner caspases.

Caspase-3 , along with caspase-7, is a primary executioner caspase. Once activated by initiator caspases, it cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The ability of this compound to be cleaved by both caspase-2 and caspase-3 makes it a valuable tool for studying the interplay between these two key apoptotic proteases.

Caspase_Signaling_Pathway cluster_upstream Upstream Apoptotic Signals cluster_caspases Caspase Cascade cluster_downstream Downstream Events DNA Damage DNA Damage Caspase-2 Caspase-2 DNA Damage->Caspase-2 Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-2->Caspase-3 Caspase-9 Caspase-9 Caspase-9->Caspase-3 Caspase-8->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Caspase-7 Caspase-7 Caspase-7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified overview of key caspase signaling pathways in apoptosis.

Experimental Protocols

The following provides a general framework for utilizing this compound in a fluorometric caspase activity assay. It is essential to optimize the conditions for each specific experimental setup.

Materials
  • This compound substrate

  • Recombinant human caspase-2 or caspase-3 (for positive controls)

  • Cell lysates or purified protein samples

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader with excitation at 360-380 nm and emission at 440-460 nm

Preparation of Reagents
  • This compound Stock Solution: Dissolve this compound in sterile DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-50 µM). Prepare this solution fresh before each experiment.

  • Cell Lysates: Prepare cell lysates using a suitable lysis buffer compatible with caspase activity assays. Determine the protein concentration of the lysates.

Assay Procedure
  • To each well of a 96-well black microplate, add your cell lysate or purified protein sample.

  • Include appropriate controls:

    • Negative Control: Assay buffer without any sample.

    • Positive Control: Recombinant active caspase-2 or caspase-3.

    • Blank: Sample without the addition of the substrate.

  • Initiate the reaction by adding the working substrate solution to each well.

  • Incubate the plate at 37°C, protected from light. The incubation time will need to be optimized (typically 30-120 minutes).

  • Measure the fluorescence intensity at regular intervals or as an endpoint reading using a fluorometric plate reader.

Data Analysis
  • Subtract the fluorescence of the blank from the values of all other wells.

  • Plot the fluorescence intensity versus time to determine the reaction rate.

  • For quantitative analysis, generate a standard curve using free AMC to convert the relative fluorescence units (RFU) to the amount of cleaved substrate.

Experimental_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Prepare Samples & Controls Prepare Samples & Controls Prepare Reagents->Prepare Samples & Controls Add Substrate to Plate Add Substrate to Plate Prepare Samples & Controls->Add Substrate to Plate Incubate at 37°C Incubate at 37°C Add Substrate to Plate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: General workflow for a caspase activity assay using this compound.

Applications in Drug Development

The development of specific caspase substrates like this compound is critical for high-throughput screening (HTS) of potential caspase inhibitors or activators. By providing a reliable and quantifiable readout of enzyme activity, this substrate can be employed to:

  • Identify novel caspase inhibitors: Screen compound libraries for molecules that reduce the cleavage of this compound by caspase-2 or caspase-3.

  • Characterize the mechanism of action of drug candidates: Determine if a compound's pro-apoptotic or anti-apoptotic effects are mediated through the modulation of caspase-2 or caspase-3 activity.

  • Profile the selectivity of inhibitors: Assess the specificity of a compound by comparing its inhibitory effect on the cleavage of this compound by different caspases.

Conclusion

This compound represents a valuable addition to the toolbox of researchers studying apoptosis and developing therapeutics that target caspase pathways. Its pentapeptide sequence, designed based on structural insights into caspase-substrate interactions, offers a means to probe the activity of key caspases like caspase-2 and caspase-3. This technical guide provides a foundational understanding of its discovery, properties, and application, empowering scientists to effectively utilize this substrate in their research endeavors. Further characterization of its kinetic parameters across a broader range of caspases will undoubtedly continue to refine its application and contribute to a deeper understanding of the intricate roles of these critical proteases in health and disease.

References

Ac-LDESD-AMC: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical properties of N-Acetyl-L-leucyl-L-aspartyl-L-glutamyl-L-seryl-L-aspartyl-7-amino-4-methylcoumarin (Ac-LDESD-AMC), a fluorogenic substrate pivotal for the study of apoptosis. This document details its chemical characteristics, experimental applications, and its role within critical enzymatic pathways.

Core Chemical Properties and Data

This compound is a synthetic peptide derivative that serves as a highly specific substrate for caspase-2 and caspase-3, key executioner enzymes in the apoptotic cascade. The cleavage of the amide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin (AMC) moiety by these caspases results in the release of the highly fluorescent AMC group. This quantifiable fluorescence provides a direct measure of caspase-2 and caspase-3 activity.

PropertyValueReference
Molecular Weight 776.29 g/mol --INVALID-LINK--
Peptide Sequence Ac-Leu-Asp-Glu-Ser-Asp (Ac-LDESD)--INVALID-LINK--
Chemical Formula C₃₃H₄₄N₆O₁₅ (Calculated)Calculated based on the known structures of the constituent amino acids (Leucine, Aspartic Acid, Glutamic Acid, Serine), N-acetylation, and the AMC fluorophore.
Purity >96%--INVALID-LINK--
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Conditions Store at -20°C or below, protect from light--INVALID-LINK--

Fluorescence Properties of Cleaved AMC:

ParameterWavelength (nm)Reference
Excitation (maximum) 360-380--INVALID-LINK--
Emission (maximum) 440-460--INVALID-LINK--

Role in Apoptosis Signaling

This compound is a critical tool for elucidating the enzymatic activity of caspase-2 and caspase-3, which are central to the apoptotic signaling cascade. Caspases are a family of cysteine proteases that execute programmed cell death. The activation of initiator caspases, such as caspase-9, in response to cellular stress leads to the cleavage and activation of executioner caspases, including caspase-3. Caspase-2 is also considered an initiator caspase, activated by the formation of a complex known as the PIDDosome in response to DNA damage. Both caspase-2 and caspase-3 then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspase Activation cluster_2 Executioner Caspase Activation cluster_3 Fluorogenic Substrate Cleavage DNA Damage DNA Damage PIDDosome Formation PIDDosome Formation DNA Damage->PIDDosome Formation Cellular Stress Cellular Stress Apoptosome Formation Apoptosome Formation Cellular Stress->Apoptosome Formation Pro-Caspase 2 Pro-Caspase 2 PIDDosome Formation->Pro-Caspase 2 recruits Pro-Caspase 9 Pro-Caspase 9 Apoptosome Formation->Pro-Caspase 9 recruits Caspase 2 Caspase 2 Pro-Caspase 2->Caspase 2 activates Pro-Caspase 3 Pro-Caspase 3 Caspase 2->Pro-Caspase 3 cleaves This compound This compound Caspase 2->this compound cleaves Caspase 9 Caspase 9 Pro-Caspase 9->Caspase 9 activates Caspase 9->Pro-Caspase 3 cleaves Caspase 3 Caspase 3 Pro-Caspase 3->Caspase 3 activates Caspase 3->this compound cleaves Cleaved Peptide + AMC (Fluorescent) Cleaved Peptide + AMC (Fluorescent) This compound->Cleaved Peptide + AMC (Fluorescent) releases

Caption: Caspase-2 and -3 activation pathway leading to this compound cleavage.

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-3 activity assay using an AMC-conjugated substrate like this compound. This protocol can be adapted for caspase-2 assays and should be optimized for specific cell types and experimental conditions.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM Sodium Pyrophosphate)

  • This compound substrate

  • DMSO

  • 2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorometric microplate reader

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Lysate Preparation cluster_2 Assay Setup and Measurement A Seed cells B Induce apoptosis A->B C Harvest and wash cells B->C D Lyse cells on ice C->D E Centrifuge to pellet debris D->E F Collect supernatant (lysate) E->F H Add lysate to 96-well plate F->H G Prepare 1x Reaction Buffer with DTT I Add this compound substrate H->I J Incubate at 37°C I->J K Measure fluorescence (Ex/Em = 380/460 nm) J->K

Caption: General workflow for a fluorometric caspase assay using this compound.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with an apoptosis-inducing agent for the desired time. Include a vehicle-treated control group.

  • Preparation of Cell Lysate:

    • For adherent cells, wash with ice-cold PBS and then add lysis buffer.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

    • Incubate the cell suspension on ice for 10-30 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Caspase Activity Assay:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1x Reaction Buffer by diluting the 2x stock and adding DTT to a final concentration of 2 mM immediately before use.

    • In a 96-well black microplate, add 50 µL of cell lysate per well. Include wells with lysis buffer only as a blank.

    • Add 50 µL of 1x Reaction Buffer to each well.

    • To initiate the reaction, add 5 µL of the 10 mM this compound stock solution to each well (final concentration will be approximately 476 µM, this should be optimized).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the blank fluorescence values from the sample fluorescence values.

    • Caspase activity can be expressed as the fold-increase in fluorescence compared to the untreated control.

This comprehensive guide provides essential information for the effective use of this compound in apoptosis research. For optimal results, it is recommended to perform pilot experiments to determine the ideal cell number, lysate concentration, substrate concentration, and incubation time for your specific experimental setup.

The Correlation of Ac-LDESD-AMC Fluorescence to Enzyme Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Acetyl-L-Leucyl-L-α-aspartyl-L-α-glutamyl-L-seryl-L-α-aspartyl-7-amino-4-methylcoumarin (Ac-LDESD-AMC) is a valuable tool for the sensitive and specific measurement of caspase activity, particularly for caspase-2 and caspase-3.[1] This in-depth guide elucidates the core principles of its mechanism, provides detailed experimental protocols, and presents relevant data for its application in research and drug development.

The fundamental principle of this assay lies in the enzymatic cleavage of the peptide substrate by an active caspase. In its intact form, the this compound substrate is non-fluorescent. However, upon proteolytic cleavage at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is liberated. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the caspase in the sample. This allows for the quantitative determination of enzyme kinetics and the screening of potential inhibitors or activators.

Data Presentation

ParameterThis compoundAc-DEVD-AMC (for comparison)
Target Enzymes Caspase-2, Caspase-3[1]Caspase-3, Caspase-7
Peptide Sequence Leu-Asp-Glu-Ser-AspAsp-Glu-Val-Asp
Fluorophore 7-amino-4-methylcoumarin (AMC)7-amino-4-methylcoumarin (AMC)
Excitation Wavelength 360-380 nm[1]~380 nm
Emission Wavelength 440-460 nm[1]430-460 nm
Km Value Data not available~10 µM for Caspase-3[2]

Signaling Pathways

Caspase-2 and caspase-3 are key players in the intricate signaling cascades of apoptosis (programmed cell death). Understanding their activation pathways is crucial for interpreting experimental results obtained using the this compound substrate.

Caspase_Signaling_Pathways Caspase-2 and Caspase-3 Activation Pathways cluster_caspase2 Caspase-2 Pathway cluster_caspase3 Caspase-3 Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DNA_Damage DNA Damage / Cellular Stress PIDDosome PIDDosome Complex (PIDD, RAIDD) DNA_Damage->PIDDosome Pro_Casp2 Pro-caspase-2 PIDDosome->Pro_Casp2 recruits Active_Casp2 Active Caspase-2 Pro_Casp2->Active_Casp2 autocatalysis Bid Bid Active_Casp2->Bid cleaves Pro_Casp3 Pro-caspase-3 Active_Casp2->Pro_Casp3 can activate tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria induces MOMP CytoC Cytochrome c Mitochondria->CytoC releases Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Casp8 Pro-caspase-8 DISC->Pro_Casp8 recruits Active_Casp8 Active Caspase-8 Pro_Casp8->Active_Casp8 cleaves Active_Casp8->Pro_Casp3 Pro_Casp9 Pro-caspase-9 Apoptosome->Pro_Casp9 recruits Active_Casp9 Active Caspase-9 Pro_Casp9->Active_Casp9 cleaves Active_Casp9->Pro_Casp3 Active_Casp3 Active Caspase-3 Pro_Casp3->Active_Casp3 cleaves Apoptotic_Substrates Apoptotic Substrates (e.g., PARP) Active_Casp3->Apoptotic_Substrates cleaves Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis

Figure 1. Simplified signaling pathways for the activation of caspase-2 and caspase-3.

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase activity assay using this compound in cell lysates. This protocol should be optimized for specific cell types and experimental conditions.

1. Reagent Preparation

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Store at 4°C. Add DTT fresh before use.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT. Store at 4°C. Add DTT fresh before use.

  • This compound Stock Solution: Dissolve lyophilized this compound in sterile DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • AMC Standard Stock Solution: Dissolve pure AMC in DMSO to a concentration of 1 mM. This will be used to generate a standard curve to quantify the amount of cleaved substrate. Store in aliquots at -20°C.

2. Cell Lysate Preparation

  • Induce apoptosis in your cell line of interest using the desired stimulus. A negative control of untreated cells should be processed in parallel.

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 million cells).

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This is your cell lysate.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

3. Caspase Activity Assay

  • Prepare an AMC standard curve by making serial dilutions of the AMC stock solution in Assay Buffer. A typical range would be from 0 to 20 µM.

  • In a 96-well black, flat-bottom microplate, add the following to each well:

    • 50 µL of cell lysate (adjust volume to have 50-100 µg of total protein).

    • Bring the total volume to 100 µL with Assay Buffer.

  • Prepare a blank for each sample containing cell lysate and Assay Buffer but no substrate.

  • Initiate the reaction by adding 2 µL of the 10 mM this compound stock solution to each well (final concentration: 200 µM).

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • Take readings every 5-10 minutes for 1-2 hours.

4. Data Analysis

  • Subtract the background fluorescence (from the blank wells) from the sample readings.

  • Plot the fluorescence intensity versus time. The slope of the linear portion of this curve represents the reaction rate.

  • Use the AMC standard curve to convert the fluorescence readings into the amount of AMC released (in pmol or nmol).

  • Express the caspase activity as the rate of AMC release per unit of time per amount of protein (e.g., pmol AMC/min/mg protein).

Experimental Workflow

The following diagram illustrates the general workflow for a typical caspase activity assay using this compound.

Experimental_Workflow This compound Caspase Activity Assay Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Prepare_Reagents Prepare Lysis Buffer, Assay Buffer, and Substrate Stock Setup_Assay Set up Assay Plate (Lysate + Buffer) Prepare_Reagents->Setup_Assay Culture_Cells Culture and Treat Cells (Induce Apoptosis) Harvest_Cells Harvest and Wash Cells Culture_Cells->Harvest_Cells Lyse_Cells Lyse Cells and Prepare Cytosolic Extract Harvest_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein Quantify_Protein->Setup_Assay Add_Substrate Add this compound Setup_Assay->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate (Slope of Fluorescence vs. Time) Measure_Fluorescence->Calculate_Rate Standard_Curve Generate AMC Standard Curve Standard_Curve->Calculate_Rate Normalize_Activity Normalize Activity to Protein Concentration Calculate_Rate->Normalize_Activity Final_Result Report Caspase Activity Normalize_Activity->Final_Result

Figure 2. A generalized workflow for the this compound caspase activity assay.

References

The Application of Fluorogenic Substrates in Early-Stage Drug Discovery: A Technical Guide to Targeting Caspase-6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1] Among them, caspase-6 has emerged as a compelling therapeutic target, particularly in the context of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[2][3][4] In these conditions, aberrant caspase-6 activity contributes to the cleavage of key neuronal proteins, including huntingtin (HTT) and Amyloid Precursor Protein (APP), leading to toxic fragments, protein aggregation, and ultimately, neuronal dysfunction and loss.[1][5] This central role in disease pathology makes the discovery of potent and selective caspase-6 inhibitors a significant goal for therapeutic intervention.

Early-stage drug discovery for enzyme inhibitors heavily relies on robust, sensitive, and high-throughput screening (HTS) assays. Fluorogenic peptide substrates are pivotal tools in this process, enabling the rapid and quantitative assessment of enzyme activity. This guide provides a detailed overview of the application of such substrates, using the well-characterized caspase-6 substrate, Ac-VEID-AMC, as a primary example to illustrate the principles and methodologies involved.

A Note on the Substrate Query: Initial research for "Ac-LDESD-AMC" suggests this peptide sequence is recognized as a substrate for caspase-2. Given the context of targeting caspase-6 in neurodegeneration, this guide will focus on the validated and widely used caspase-6 substrate, Ac-Val-Glu-Ile-Asp-AMC (Ac-VEID-AMC). The tetrapeptide sequence VEID is derived from the caspase-6 cleavage site in lamin A, a key endogenous substrate.[1][6]

Mechanism of Action: Fluorogenic Caspase-6 Assay

The assay principle is based on the enzymatic cleavage of a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the Ac-VEID-AMC substrate is non-fluorescent as the AMC fluorophore is quenched. Upon incubation with active caspase-6, the enzyme recognizes and cleaves the peptide bond after the aspartate residue (D) in the VEID sequence. This releases the free AMC molecule, which is highly fluorescent. The resulting fluorescence intensity is directly proportional to the caspase-6 activity and can be measured using a spectrofluorometer.

G cluster_0 Assay Principle Ac-VEID-AMC Ac-VEID-AMC Substrate (Non-fluorescent) Products Cleaved Peptide (Ac-VEID) + Free AMC (Fluorescent) Ac-VEID-AMC->Products Cleavage Caspase6 Active Caspase-6 Caspase6->Ac-VEID-AMC Enzymatic Action Fluorescence Fluorescence Signal (Ex: ~350nm, Em: ~450nm) Products->Fluorescence Detection

Figure 1: Mechanism of the fluorogenic caspase-6 assay.

Quantitative Data for Caspase-6 and the Ac-VEID-AMC Substrate

The following tables summarize key kinetic parameters for caspase-6 with the Ac-VEID-AFC/AMC substrate and inhibitory constants for a standard caspase-6 inhibitor. This data is crucial for assay development, validation, and the interpretation of screening results.

Table 1: Kinetic Parameters of Human Caspase-6 with Ac-VEID-Fluorophore Substrates

ParameterReported ValueSubstrateReference
Km 30 µMAc-VEID-AMC[2]
30.9 ± 2.2 µMAc-VEID-AFC[3]
kcat/Km 168,000 M-1s-1Ac-VEID-AMC[2]
139,200 M-1s-1Ac-VEID-AFC[3]

AFC (7-amino-4-trifluoromethylcoumarin) is another common fluorophore with similar spectral properties to AMC.

Table 2: IC50 Values for Caspase-6 Inhibitors Determined with VEID-based Assays

InhibitorReported IC50 ValueAssay TypeReference
Ac-VEID-CHO 12 nMFluorometric (Z-VEID-AFC)[7][8]
16.2 nMBiochemical Assay[9]
56 ± 6 nMFluorometric (Ac-VEID-AFC)[3]
Zinc (Zn2+) 3.4 ± 0.5 µMFluorometric (Z-DEVD-AFC)[10]

Ac-VEID-CHO is a peptide aldehyde that acts as a potent, reversible inhibitor of caspase-6 and is often used as a positive control in screening assays.

Experimental Protocols

Recombinant Caspase-6 Activity Assay (96-well plate format)

This protocol is designed for the biochemical characterization of caspase-6 activity and for testing putative inhibitors.

Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.[5]

  • Recombinant Human Caspase-6: Diluted in Assay Buffer to the desired final concentration (e.g., 10 nM).

  • Caspase-6 Substrate Solution: Ac-VEID-AMC, 5 mM stock in DMSO, diluted to 100 µM in Assay Buffer for a final assay concentration of 50 µM.[1][5]

  • Test Compounds (Inhibitors): Diluted in DMSO, then serially diluted in Assay Buffer.

  • Positive Control Inhibitor: Ac-VEID-CHO, 1 mM stock in DMSO, diluted in Assay Buffer (e.g., final concentration of 0.5 µM completely inhibits the enzyme).[5]

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader with excitation at 340-360 nm and emission at 440-460 nm.[2][11][12]

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working dilutions of the enzyme, substrate, and compounds immediately before use.

  • Assay Plate Setup:

    • Add 40 µL of Assay Buffer to all wells.

    • Add 10 µL of test compound dilutions or vehicle control (e.g., Assay Buffer with DMSO) to the appropriate wells.

    • For the positive control, add 10 µL of the diluted Ac-VEID-CHO solution.

  • Enzyme Addition: Add 50 µL of the diluted caspase-6 enzyme solution to all wells except the "no enzyme" blank controls (add 50 µL of Assay Buffer to these). The total volume is now 100 µL.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow inhibitors to bind to the enzyme.[1][7]

  • Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the 100 µM Ac-VEID-AMC substrate solution to all wells using a multichannel pipette. The final volume is 150 µL and the final substrate concentration is ~33.3 µM. Note: Some protocols add substrate and enzyme in different orders or volumes; consistency is key.[5]

  • Kinetic Measurement: Immediately place the plate in the spectrofluorometer. Read the fluorescence intensity at 5-minute intervals for 20-60 minutes.[5]

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" wells.

    • Calculate the reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

G cluster_workflow HTS Workflow for Caspase-6 Inhibitor Screening Start Start Compound_Plate 1. Prepare Compound Plates (Serial Dilutions in DMSO) Start->Compound_Plate Assay_Plate 2. Dispense Compounds & Controls (Test, Positive/Negative Controls) into 384-well Assay Plates Compound_Plate->Assay_Plate Enzyme_Add 3. Add Recombinant Caspase-6 Enzyme Assay_Plate->Enzyme_Add Incubate_1 4. Pre-incubate (10-15 min, RT) Enzyme_Add->Incubate_1 Substrate_Add 5. Add Ac-VEID-AMC Substrate Solution Incubate_1->Substrate_Add Incubate_2 6. Incubate (2 hours, RT) Substrate_Add->Incubate_2 Read_Plate 7. Read Fluorescence (Ex: 400nm, Em: 505nm) Incubate_2->Read_Plate Data_Analysis 8. Data Analysis (Z' Factor, % Inhibition, IC50 Curve Fitting) Read_Plate->Data_Analysis Hit_ID 9. Identify Primary Hits Data_Analysis->Hit_ID End End Hit_ID->End

Figure 2: High-throughput screening workflow for caspase-6 inhibitors.

Caspase-6 Signaling in Neurodegeneration

The rationale for targeting caspase-6 stems from its position in pathological signaling cascades in the brain. In diseases like Huntington's and Alzheimer's, cellular stress and excitotoxicity can lead to the activation of initiator caspases, which in turn activate executioner caspases, including caspase-6. Active caspase-6 then cleaves specific substrates that are central to the disease process, initiating a cascade of events that culminates in neuronal death. Identifying inhibitors that block this initial cleavage event is a key strategy for developing disease-modifying therapies.

G cluster_pathway Caspase-6 Pathological Activation Stress Cellular Stressors (e.g., Mutant Proteins, Excitotoxicity) Initiator Initiator Caspases (e.g., Caspase-8, -9) Stress->Initiator Caspase6 Caspase-6 Activation Initiator->Caspase6 HTT Huntingtin (HTT) Caspase6->HTT Cleavage APP Amyloid Precursor Protein (APP) Caspase6->APP Cleavage LaminA Lamin A Caspase6->LaminA Cleavage ToxicHTT Toxic HTT Fragments HTT->ToxicHTT ToxicAPP Toxic APP Fragments (C31) APP->ToxicAPP Nuclear Nuclear Disassembly LaminA->Nuclear Aggregation Protein Aggregation ToxicHTT->Aggregation Dysfunction Neuronal Dysfunction & Axonal Degeneration ToxicAPP->Dysfunction Nuclear->Dysfunction Aggregation->Dysfunction

Figure 3: Role of caspase-6 in neurodegenerative pathways.

Conclusion

The fluorogenic substrate Ac-VEID-AMC is an invaluable tool for the study of caspase-6 and the discovery of its inhibitors. The straightforward, sensitive, and scalable nature of assays employing this substrate makes it ideally suited for high-throughput screening campaigns in early-stage drug discovery. By enabling the identification of molecules that can modulate the activity of this critical enzyme, these methods provide a direct path toward developing novel therapeutics for devastating neurodegenerative disorders. A thorough understanding of the assay principles, quantitative parameters, and experimental protocols outlined in this guide is essential for any researcher aiming to target caspase-6 for therapeutic intervention.

References

The Role of Ac-LDESD-AMC in Cell Death Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-LDESD-AMC and its application in the study of programmed cell death. We will delve into its mechanism of action, its utility in assays for specific caspases, and the broader context of the signaling pathways it helps to elucidate. This document will serve as a valuable resource for researchers in apoptosis, neuroscience, and cancer biology, as well as for professionals involved in the discovery and development of therapeutics targeting cell death pathways.

Introduction to this compound and Caspase-Mediated Cell Death

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis is the caspases (cysteine-aspartic proteases). These enzymes are present in cells as inactive zymogens and are activated in a cascade-like fashion in response to apoptotic stimuli. Caspases are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).

This compound (Acetyl-L-Leucyl-L-α-aspartyl-L-α-glutamyl-L-seryl-L-α-aspartyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate designed to measure the activity of specific caspases. It is recognized as a substrate for both caspase-2 and caspase-3. The peptide sequence LDESD is recognized and cleaved by these caspases. Upon cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to quantify enzyme activity.

Mechanism of Action

The utility of this compound in cell death research lies in its straightforward mechanism of action. The AMC fluorophore is quenched by the attached peptide sequence. When an active caspase (caspase-2 or caspase-3) recognizes and cleaves the peptide at the aspartic acid residue, AMC is liberated. The free AMC molecule fluoresces brightly when excited with ultraviolet light (typically around 360-380 nm), with an emission maximum in the blue range (around 440-460 nm). The rate of increase in fluorescence is directly proportional to the activity of the caspase in the sample.

Data Presentation: Quantitative Analysis of Caspase Substrates

It's important to note that there is significant overlap in the substrate specificities of caspases, particularly between caspase-2 and the executioner caspases. For instance, the commonly used caspase-2 substrate Ac-VDVAD-AFC is also efficiently cleaved by caspase-3.[1] This highlights the importance of using multiple lines of evidence and specific inhibitors to dissect the activity of individual caspases in complex biological samples.

SubstrateCaspaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-DEVD-AMCCaspase-310--[2]
Ac-VDVAD-AFCCaspase-213 ± 21.8 ± 0.1140,000[1]
Ac-VDVAD-AFCCaspase-316 ± 24.3 ± 0.3270,000[1]
Ac-VDTTD-AFCCaspase-218 ± 27.7 ± 0.6430,000[1]
Ac-VDTTD-AFCCaspase-323 ± 37.2 ± 0.5310,000[1]

Note: Data for this compound is not explicitly available in the reviewed literature. The table provides comparative data for commonly used caspase substrates. "-" indicates data not found.

Signaling Pathways

This compound is a tool to measure the activity of caspase-2 and caspase-3, which are involved in distinct but interconnected cell death signaling pathways.

Caspase-3 Activation Pathways

Caspase-3 is a key executioner caspase, activated by both the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). Cytochrome c is then released from the mitochondria into the cytosol, where it binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates caspase-3.

  • Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins (e.g., FADD) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and then directly cleaves and activates caspase-3.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion activates Bax/Bak Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome recruited to Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor binds DISC DISC Death Receptor->DISC forms Caspase-8 Caspase-8 DISC->Caspase-8 activates Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC recruited to Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes Pro-caspase-3->Caspase-3 cleavage

Caspase-3 Activation Pathways.
Caspase-2 Activation Pathway

Caspase-2 is an initiator caspase that is activated in response to various cellular stresses, including DNA damage and metabolic stress. Its activation is often mediated by a large protein complex called the PIDDosome.

  • PIDDosome-Mediated Activation: In response to cellular stress, the protein PIDD1 (p53-induced protein with a death domain 1) is expressed. PIDD1, along with the adaptor protein RAIDD, forms the core of the PIDDosome. This complex then recruits pro-caspase-2 monomers, leading to their dimerization and subsequent auto-activation.

  • Downstream Effects: Activated caspase-2 can cleave a number of substrates, with one of the most significant being the pro-apoptotic Bcl-2 family member, Bid. Cleavage of Bid generates a truncated form, tBid, which translocates to the mitochondria and induces MOMP, thereby initiating the intrinsic apoptosis pathway.

G Cellular Stress Cellular Stress PIDD1 PIDD1 Cellular Stress->PIDD1 induces expression PIDDosome PIDDosome PIDD1->PIDDosome RAIDD RAIDD RAIDD->PIDDosome Caspase-2 Caspase-2 PIDDosome->Caspase-2 activates Pro-caspase-2 Pro-caspase-2 Pro-caspase-2->PIDDosome recruited to Bid Bid Caspase-2->Bid cleaves tBid tBid Bid->tBid Mitochondrial Pathway Mitochondrial Pathway tBid->Mitochondrial Pathway initiates

Caspase-2 Activation Pathway.

Experimental Protocols

The following protocols are adapted from established methods for measuring caspase activity using fluorogenic substrates and can be applied to this compound.

Caspase Activity Assay in Cell Lysates

This protocol describes the measurement of caspase-2 or caspase-3 activity in cell lysates.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • This compound substrate (stock solution in DMSO)

  • Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well black microplate

  • Fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.

  • Cell Lysis:

    • Adherent cells: Wash cells with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.

    • Incubate the lysate on ice for 10-20 minutes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Caspase Activity Assay:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

    • Bring the total volume in each well to 100 µL with Assay Buffer.

    • Prepare a blank well containing Assay Buffer only.

    • Add this compound to each well to a final concentration of 50 µM.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the caspase activity.

    • Activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.

Experimental Workflow

The following diagram illustrates a typical workflow for a caspase activity assay using this compound.

G Cell Culture Cell Culture Apoptosis Induction Apoptosis Induction Cell Culture->Apoptosis Induction Cell Lysis Cell Lysis Apoptosis Induction->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Setup 96-well Plate Lysate + Assay Buffer + this compound Protein Quantification->Assay Setup Incubation 37°C (protected from light) Assay Setup->Incubation Fluorescence Reading Fluorometer Ex: ~380 nm Em: ~460 nm Incubation->Fluorescence Reading Data Analysis Calculate Activity (RFU/min/mg protein) Fluorescence Reading->Data Analysis

Experimental Workflow for Caspase Activity Assay.

Conclusion

This compound is a valuable tool for researchers studying the intricate mechanisms of cell death. Its ability to serve as a substrate for both the initiator caspase-2 and the key executioner caspase-3 allows for the sensitive detection of apoptotic activity in a variety of experimental systems. While careful consideration of substrate overlap with other caspases is necessary, when used in conjunction with specific inhibitors and other molecular techniques, this compound can provide significant insights into the activation of these critical proteases. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in cell death research and drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Caspase Assays using Ac-LDESD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. The detection of caspase activity is a critical tool for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology. This document provides detailed application notes and protocols for the use of the fluorogenic substrate Ac-LDESD-AMC in in vitro caspase activity assays. While this compound is primarily a substrate for caspase-2 and caspase-3, this guide will also address assays for caspase-6, for which the substrate Ac-VEID-AMC is recommended for optimal specificity and activity.

This compound: A Fluorogenic Substrate for Caspase-2 and Caspase-3

This compound (Acetyl-L-Leucyl-L-α-aspartyl-L-α-glutamyl-L-seryl-L-α-aspartyl-7-amino-4-methylcoumarin) is a synthetic peptide substrate that can be cleaved by active caspases, particularly caspase-2 and caspase-3. The cleavage of the peptide releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified by measuring its fluorescence emission. The intensity of the fluorescence is directly proportional to the caspase activity in the sample. In some contexts, this compound has also been described as a caspase-2 inhibitor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the recommended substrate for caspase-6, Ac-VEID-AMC.

ParameterThis compoundAc-VEID-AMC
Primary Target Caspases Caspase-2, Caspase-3Caspase-6
Peptide Sequence Ac-Leu-Asp-Glu-Ser-Asp-AMCAc-Val-Glu-Ile-Asp-AMC
Excitation Wavelength 360-380 nm360-400 nm
Emission Wavelength 440-460 nm440-505 nm
Typical Working Concentration 10-50 µM50-200 µM[1]
Solvent for Stock Solution DMSODMSO

Signaling Pathways

Caspases are key components of the apoptotic signaling cascade, which can be broadly divided into the intrinsic and extrinsic pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell.

Caspase_Signaling_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) DNA_Damage DNA Damage Cytochrome_c Cytochrome c release DNA_Damage->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor FADD FADD/TRADD Death_Receptor->FADD Caspase8 Pro-Caspase-8 DISC DISC Formation FADD->DISC Caspase8->DISC Active_Caspase8 Active Caspase-8 DISC->Active_Caspase8 Active_Caspase8->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Caspase6 Pro-Caspase-6 Active_Caspase3->Caspase6 Apoptosis Apoptosis Active_Caspase3->Apoptosis Fluorescence Fluorescence Active_Caspase3->Fluorescence cleavage Active_Caspase6 Active Caspase-6 Caspase6->Active_Caspase6 Active_Caspase6->Apoptosis Active_Caspase6->Fluorescence cleavage Ac_LDESD_AMC This compound Ac_LDESD_AMC->Fluorescence Ac_VEID_AMC Ac-VEID-AMC Ac_VEID_AMC->Fluorescence

Figure 1. Simplified overview of the intrinsic and extrinsic apoptosis pathways leading to the activation of effector caspases.

Experimental Protocols

The following protocols provide a general framework for in vitro caspase activity assays. It is recommended to optimize parameters such as substrate and protein concentrations for each specific experimental setup.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents (Assay Buffer, Substrate, Lysate) Plate_Setup Set up 96-well plate (Samples, Controls, Blanks) Reagent_Prep->Plate_Setup Add_Substrate Initiate reaction by adding fluorogenic substrate Plate_Setup->Add_Substrate Incubation Incubate at 37°C (Protect from light) Add_Substrate->Incubation Measure_Fluorescence Measure fluorescence at Ex/Em wavelengths Incubation->Measure_Fluorescence Data_Analysis Calculate caspase activity (relative to controls) Measure_Fluorescence->Data_Analysis

Figure 2. General workflow for an in vitro fluorometric caspase assay.

I. Reagent Preparation

1. Assay Buffer (1X):

  • 20 mM HEPES (pH 7.5)

  • 10% Glycerol

  • 2 mM DTT (add fresh before use)

2. Cell Lysis Buffer (1X):

  • 10 mM Tris-HCl (pH 7.5)

  • 100 mM NaCl

  • 1 mM EDTA

  • 0.1% Triton X-100

  • Protease inhibitor cocktail (optional, to inhibit non-caspase proteases)

3. Substrate Stock Solution (10 mM):

  • Dissolve this compound or Ac-VEID-AMC in sterile, anhydrous DMSO to a final concentration of 10 mM.

  • Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

4. Substrate Working Solution (e.g., 2X concentration):

  • Immediately before use, dilute the 10 mM stock solution in 1X Assay Buffer to the desired final concentration (e.g., for a final concentration of 50 µM in the assay, prepare a 100 µM working solution).

5. Cell Lysate Preparation:

  • Culture and treat cells as required for your experiment.

  • For adherent cells, wash with ice-cold PBS, then scrape cells in Cell Lysis Buffer.

  • For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.

  • Incubate on ice for 10-30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

II. Caspase Activity Assay Protocol (96-well plate format)
  • Plate Setup:

    • On a black, flat-bottom 96-well microplate, add 50 µL of cell lysate (containing 20-100 µg of total protein) to each well.

    • Controls:

      • Negative Control: Lysate from untreated or vehicle-treated cells.

      • Blank: 50 µL of Cell Lysis Buffer without cell lysate (to measure background fluorescence of the buffer and substrate).

      • Inhibitor Control (Optional): Pre-incubate a sample of your active lysate with a specific caspase inhibitor (e.g., Z-VAD-FMK for pan-caspase inhibition) for 30 minutes at 37°C before adding the substrate.

  • Reaction Initiation:

    • Add 50 µL of the 2X substrate working solution (this compound for caspase-2/3 or Ac-VEID-AMC for caspase-6) to each well. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase activity and should be determined empirically. For kinetic assays, measurements can be taken at regular intervals (e.g., every 5-10 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate fluorometer.

    • For this compound and Ac-VEID-AMC: Set the excitation wavelength to 360-380 nm and the emission wavelength to 440-460 nm. For Ac-VEID-AMC, an emission wavelength up to 505 nm can also be used.

III. Data Analysis
  • Subtract Background: For each sample and control, subtract the fluorescence reading of the blank well.

  • Calculate Fold-Change in Activity: Divide the background-subtracted fluorescence of the treated samples by the background-subtracted fluorescence of the negative control (untreated) samples. This will give the fold-increase in caspase activity.

  • Standard Curve (Optional): To quantify the amount of AMC released, a standard curve can be generated using known concentrations of free AMC. This allows for the calculation of caspase activity in units such as pmol of AMC released per minute per mg of protein.

Recommendations for Caspase-6 Assays

While this compound is a substrate for caspase-2 and -3, for the specific and sensitive detection of caspase-6 activity, the use of Ac-VEID-AMC is strongly recommended.[1][2] The VEID peptide sequence is the preferred cleavage motif for caspase-6.[3] A final concentration of 50 µM Ac-VEID-AMC in the assay is a common starting point, with maximal activity potentially achieved at concentrations up to 200 µM.[1]

Troubleshooting

  • High Background Fluorescence:

    • Ensure the substrate stock solution has been stored properly to prevent degradation.

    • Check for contamination of reagents or buffers.

    • Use a plate reader with appropriate filters to minimize light leakage.

  • Low Signal:

    • Increase the amount of cell lysate per well.

    • Increase the incubation time.

    • Ensure that the caspases in your lysate are active (use a positive control if available).

    • Optimize the substrate concentration.

  • High Well-to-Well Variability:

    • Ensure accurate and consistent pipetting.

    • Mix reagents thoroughly before adding to the plate.

    • Ensure a homogenous cell lysate.

By following these detailed protocols and application notes, researchers can effectively utilize this compound and other fluorogenic substrates for the reliable measurement of in vitro caspase activity.

References

Application Notes and Protocols: Step-by-Step Guide for Measuring Ac-LDESD-AMC Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-6 is a member of the cysteine-aspartic acid protease (caspase) family, which plays a critical role in the execution phase of apoptosis.[1][2] It is also implicated in neurodegenerative diseases such as Huntington's and Alzheimer's disease.[3] The activation of caspase-6 is a key event in the apoptotic cascade, leading to the cleavage of specific cellular substrates, including nuclear lamins, which results in the characteristic nuclear shrinkage and fragmentation observed in apoptotic cells.[2][4]

The fluorogenic substrate Ac-LDESD-AMC (Acetyl-Leu-Asp-Glu-Ser-Asp-7-amino-4-methylcoumarin) is a sensitive and specific tool for measuring caspase-6 activity. The peptide sequence LDESD is a recognition site for caspase-6. Upon cleavage by active caspase-6, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. The liberated AMC emits a bright fluorescence signal when excited with ultraviolet light, which can be quantified to determine caspase-6 activity. This assay provides a robust and high-throughput method for screening potential caspase-6 inhibitors and for studying the role of caspase-6 in various physiological and pathological processes.

Signaling Pathway

Caspase-6 is an executioner caspase that can be activated by initiator caspases such as caspase-8 and caspase-9 in response to both extrinsic and intrinsic apoptotic signals. Once activated, caspase-6 participates in the proteolytic cascade that dismantles the cell.

Caspase6_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-6 Caspase-6 Caspase-8->Caspase-6 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-6 activates Substrates Substrates Caspase-6->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: Caspase-6 activation pathway in apoptosis.

Experimental Protocols

Materials and Reagents
Reagent/Equipment Supplier Notes
This compound SubstrateVariousStore at -20°C, protected from light.
Recombinant Human Caspase-6VariousStore at -80°C.
Caspase-6 Inhibitor (e.g., Ac-VEID-CHO)VariousStore at -20°C.
Assay BufferIn-house preparation or commercialSee section 3.2 for composition.
96-well black, flat-bottom microplateVariousFor fluorescence measurements.
Fluorescence microplate readerVariousCapable of Ex/Em = 360/460 nm.
Dithiothreitol (DTT)VariousAdd fresh to assay buffer.
Cell Lysis Buffer (optional)VariousFor assays with cell extracts.
Protein Assay Reagent (e.g., BCA)VariousFor normalizing activity to protein concentration.
Reagent Preparation
  • Assay Buffer (1X):

    • 20 mM HEPES, pH 7.5

    • 10% (w/v) Sucrose

    • 0.1% (w/v) CHAPS

    • 10 mM DTT (add fresh before use)

    • Store the buffer without DTT at 4°C.

  • This compound Substrate (10 mM Stock):

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C, protected from light.

  • Recombinant Caspase-6 (1 µM Stock):

    • Reconstitute lyophilized enzyme in assay buffer to a final concentration of 1 µM.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Caspase-6 Inhibitor (1 mM Stock):

    • Dissolve the inhibitor (e.g., Ac-VEID-CHO) in DMSO to a final concentration of 1 mM.

    • Aliquot and store at -20°C.

Experimental Workflow

Workflow A Reagent Preparation B Prepare Reaction Mix (Assay Buffer, Enzyme/Sample) A->B C Add Inhibitor (for control wells) B->C E Initiate Reaction (Add this compound Substrate) D Pre-incubate at 37°C for 10-15 min C->D D->E F Measure Fluorescence (Ex/Em = 360/460 nm) E->F G Data Analysis F->G Logical_Relationships cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Active Caspase-6 Active Caspase-6 Cleavage of this compound Cleavage of this compound Active Caspase-6->Cleavage of this compound Release of AMC Release of AMC Cleavage of this compound->Release of AMC Increased Fluorescence Increased Fluorescence Release of AMC->Increased Fluorescence

References

Application Notes and Protocols for Ac-LDESD-AMC in a 96-Well Plate Fluorescence Reader Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LDESD-AMC (N-Acetyl-L-Leucyl-L-Aspartyl-L-Glutamyl-L-Seryl-L-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive detection of Caspase-2 and Caspase-3 activity. These caspases are critical mediators of apoptosis, or programmed cell death, and are key targets in drug discovery for cancer and neurodegenerative diseases. This document provides detailed protocols for utilizing this compound in a 96-well plate format for fluorescence-based enzyme activity assays, suitable for high-throughput screening and inhibitor profiling.

The assay principle is based on the enzymatic cleavage of the peptide sequence by active Caspase-2 or Caspase-3. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified using a fluorescence plate reader. The resulting fluorescent signal is directly proportional to the caspase activity.

Signaling Pathway of Caspase-2 and Caspase-3 Activation

Caspase-2 and Caspase-3 are key players in the apoptotic signaling cascade. Caspase-2 is considered an initiator caspase, activated upstream in response to cellular stress signals such as DNA damage. Caspase-3 is an executioner caspase, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.

Caspase_Signaling cluster_stimuli Apoptotic Stimuli cluster_initiator Initiator Caspase Activation cluster_mitochondrial Mitochondrial Pathway cluster_executioner Executioner Caspase Activation cluster_downstream Downstream Events DNA_Damage DNA Damage Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Formation (FADD, Procaspase-8) Death_Receptors->DISC PIDDosome PIDDosome Complex (PIDD, RAIDD) Procaspase2 Procaspase-2 PIDDosome->Procaspase2 Caspase2 Active Caspase-2 Procaspase2->Caspase2 Dimerization & Autocatalysis Bid Bid Caspase2->Bid Caspase8 Active Caspase-8 DISC->Caspase8 Caspase8->Bid Procaspase3 Procaspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP, Lamin A) Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Caspase-2 and -3 signaling pathway.

Data Presentation

Quantitative kinetic parameters for the enzymatic reaction of Caspase-2 and Caspase-3 with this compound are essential for comparative studies and inhibitor characterization. While extensive kinetic data for this specific substrate is not widely published, the following table provides a template for presenting such data. Researchers are encouraged to determine these parameters empirically for their specific assay conditions. For reference, typical Km values for AMC-based caspase substrates are in the low micromolar range.

EnzymeParameterValueUnits
Caspase-2KmTBDµM
kcatTBDs-1
kcat/KmTBDM-1s-1
Caspase-3KmTBDµM
kcatTBDs-1
kcat/KmTBDM-1s-1

TBD: To Be Determined. Researchers should perform substrate titration experiments to determine these values.

Experimental Protocols

Materials and Reagents
  • This compound substrate (lyophilized)

  • Recombinant human Caspase-2 (active)

  • Recombinant human Caspase-3 (active)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT.

  • DMSO (Dimethyl sulfoxide), anhydrous

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: 360-380 nm, Emission: 440-460 nm)

  • Multichannel pipettes and sterile, disposable tips

  • Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA.

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve the lyophilized this compound in anhydrous DMSO to make a 10 mM stock solution. Mix by vortexing until fully dissolved. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solutions: Prepare stock solutions of recombinant Caspase-2 and Caspase-3 in a suitable buffer (as recommended by the supplier) at a concentration of 1 mg/mL. Store in small aliquots at -80°C.

  • Working Enzyme Solutions: On the day of the experiment, thaw the enzyme stock solutions on ice and dilute to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but a starting concentration of 1-10 nM is recommended.

  • Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 50 µM.[1]

Experimental Workflow for Purified Enzyme Assay

Purified_Enzyme_Workflow Add_Enzyme Add Working Enzyme Solution to 96-well plate (50 µL/well) Add_Inhibitor Add Test Compound/Inhibitor or Vehicle (DMSO) (1 µL/well) Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Incubate at RT for 15-30 min Add_Inhibitor->Incubate_Inhibitor Add_Substrate Add Working Substrate Solution to initiate reaction (50 µL/well) Incubate_Inhibitor->Add_Substrate Read_Fluorescence Immediately begin kinetic reading (Ex: 380 nm, Em: 460 nm) for 30-60 min at RT Add_Substrate->Read_Fluorescence Analyze_Data Analyze Data (Calculate initial reaction rates) Read_Fluorescence->Analyze_Data Cell_Lysate_Workflow Harvest_Cells Harvest and Wash Cells Lyse_Cells Lyse Cells on Ice with Cell Lysis Buffer Harvest_Cells->Lyse_Cells Centrifuge_Lysate Centrifuge to Pellet Debris Lyse_Cells->Centrifuge_Lysate Collect_Supernatant Collect Supernatant (Cell Lysate) Centrifuge_Lysate->Collect_Supernatant Determine_Protein Determine Protein Concentration (e.g., BCA Assay) Collect_Supernatant->Determine_Protein Add_Lysate Add Cell Lysate to 96-well plate (10-50 µg protein in 50 µL Assay Buffer) Determine_Protein->Add_Lysate Add_Substrate Add Working Substrate Solution to initiate reaction (50 µL/well) Add_Lysate->Add_Substrate Read_Fluorescence Incubate and read fluorescence (Endpoint or Kinetic) Add_Substrate->Read_Fluorescence Analyze_Data Analyze Data (Normalize to protein concentration) Read_Fluorescence->Analyze_Data

References

Application Notes and Protocols for Monitoring Apoptosis in Primary Cell Culture using a Caspase-6 Fluorogenic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. A key family of proteases that execute this process are the caspases. Caspase-6, an executioner caspase, plays a crucial role in the downstream events of apoptosis, including the cleavage of cellular substrates like lamin A/C, leading to nuclear shrinkage and fragmentation.[1][2] Monitoring the activity of caspase-6 provides a reliable indicator of apoptotic progression and is a valuable tool in basic research and drug development for screening compounds that modulate apoptosis.

This document provides detailed application notes and protocols for the use of a fluorogenic assay to monitor caspase-6 activity in primary cell cultures.

Important Note on Substrate Specificity: The user's query specified the substrate Ac-LDESD-AMC. However, extensive literature review indicates that This compound is a substrate for caspase-2 and caspase-3 , not caspase-6.[3][4][5] The consensus and commercially available fluorogenic substrate for measuring caspase-6 activity is Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amido-4-methylcoumarin) or its analogue Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amido-4-trifluoromethylcoumarin).[6][7] Caspase-6 demonstrates a substrate preference for the VEID peptide sequence.[7] Therefore, these application notes and protocols will focus on the use of Ac-VEID-AMC/AFC for the specific and accurate measurement of caspase-6 activity.

Principle of the Assay

The caspase-6 fluorogenic assay is based on the detection of fluorescence produced by the cleavage of the Ac-VEID-AMC or Ac-VEID-AFC substrate. The AMC (7-amino-4-methylcoumarin) or AFC (7-amino-4-trifluoromethylcoumarin) fluorophore is conjugated to the peptide sequence VEID. In this conjugated state, the fluorescence of AMC/AFC is quenched.[8] Upon cleavage of the peptide by active caspase-6 at the aspartate residue, the free AMC or AFC fluorophore is released. The liberated fluorophore emits a detectable fluorescent signal that is proportional to the enzymatic activity of caspase-6. Free AMC can be measured using a spectrofluorometer with an excitation wavelength of 340-360 nm and an emission wavelength range of 440-460 nm.[9]

Signaling Pathway of Caspase-6 Activation in Apoptosis

Caspase-6 is considered an executioner caspase and can be activated through multiple pathways during apoptosis. It can be activated by upstream initiator caspases, such as caspase-8 and caspase-9, as well as by other executioner caspases like caspase-3.[1][2][10] Additionally, under certain conditions, pro-caspase-6 can undergo auto-activation.[10][11] Once activated, caspase-6 proceeds to cleave a specific set of cellular proteins, contributing to the dismantling of the cell.

Caspase6_Activation_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage, Staurosporine) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Apoptosome Apoptosome Formation Mitochondria->Apoptosome Cytochrome c release Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Procaspase6 Procaspase-6 Caspase3->Procaspase6 Caspase6 Caspase-6 Procaspase6->Caspase6 Activation Autoactivation Auto-activation Procaspase6->Autoactivation Substrates Cellular Substrates (e.g., Lamin A/C) Caspase6->Substrates Cleavage Autoactivation->Caspase6 Apoptosis Apoptosis Substrates->Apoptosis Caspase6_Assay_Workflow Start Start: Primary Cell Culture Seed_Cells Seed Primary Cells in a 96-well plate Start->Seed_Cells Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine treatment) Seed_Cells->Induce_Apoptosis Controls Include Controls: - Untreated Cells - Vehicle Control - Inhibitor Control Induce_Apoptosis->Controls Lyse_Cells Lyse Cells Induce_Apoptosis->Lyse_Cells Controls->Lyse_Cells Prepare_Reaction Prepare Reaction Mix: Cell Lysate + 2x Reaction Buffer + Ac-VEID-AMC/AFC Substrate Lyse_Cells->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 340-360 nm, Em: 440-460 nm) Incubate->Measure_Fluorescence Data_Analysis Data Analysis: - Subtract Background - Calculate Fold Change Measure_Fluorescence->Data_Analysis End End: Quantified Caspase-6 Activity Data_Analysis->End

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Ac-LDESD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens and, upon apoptotic signaling, undergo proteolytic cleavage to become active enzymes that cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Among the executioner caspases, caspase-6 plays a distinct role in the apoptotic cascade and has been implicated in neurodegenerative diseases.

Ac-LDESD-AMC is a fluorogenic substrate designed for the sensitive detection of caspase-2 activity; however, due to substrate similarities, it may also be cleaved by other caspases. The peptide sequence Leu-Asp-Glu-Ser-Asp (LDESD) is recognized and cleaved by active caspase-2, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The intensity of the fluorescence emitted by AMC is directly proportional to the activity of the caspase. This application note provides a detailed protocol for the analysis of apoptosis through the measurement of caspase activity using this compound in conjunction with flow cytometry.

Principle of the Assay

The this compound assay leverages the enzymatic activity of caspases during apoptosis. The substrate consists of the LDESD peptide sequence conjugated to the fluorophore AMC. In its intact form, the substrate is not fluorescent. When cells undergo apoptosis, active caspases cleave the substrate at the aspartate residue, liberating free AMC. The released AMC can be excited by UV light (approximately 342 nm) and emits blue fluorescence (approximately 441 nm), which can be detected and quantified by flow cytometry. This allows for the identification and quantification of apoptotic cells within a population. Flow cytometry is a powerful technique for this application as it enables the analysis of individual cells in a heterogeneous population, providing quantitative data on the percentage of apoptotic cells.

Caspase-6 Signaling Pathway in Apoptosis

Caspase-6 is considered an executioner caspase, activated by initiator caspases such as caspase-8 and caspase-9. Once activated, caspase-6 participates in the cleavage of key cellular substrates, contributing to the apoptotic phenotype. The diagram below illustrates a simplified signaling pathway involving caspase-6 activation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activation Procaspase-6 Procaspase-6 Caspase-3/7->Procaspase-6 Caspase-6 Caspase-6 Procaspase-6->Caspase-6 Activation Substrate Cleavage Substrate Cleavage Caspase-6->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Simplified Caspase Activation Pathway

Experimental Workflow

The following diagram outlines the general workflow for the flow cytometry analysis of apoptosis using this compound.

G Cell Culture & Treatment Cell Culture & Treatment Cell Harvesting Cell Harvesting Cell Culture & Treatment->Cell Harvesting Staining with this compound Staining with this compound Cell Harvesting->Staining with this compound Incubation Incubation Staining with this compound->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Application Notes and Protocols for Ac-LDESD-AMC with Purified Recombinant Caspase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, caspases are important therapeutic targets for drug discovery and development.

This document provides detailed application notes and protocols for the use of the fluorogenic substrate Acetyl-Leu-Asp-Glu-Ser-Asp-7-amino-4-methylcoumarin (Ac-LDESD-AMC) with purified recombinant human Caspase-2 and Caspase-3. This compound is a pentapeptide substrate that, upon cleavage by a caspase, releases the fluorescent reporter group 7-amino-4-methylcoumarin (AMC). The rate of AMC release, measured fluorometrically, is directly proportional to the caspase activity.

While this compound is reported as a substrate for Caspase-2 and Caspase-3, detailed kinetic parameters for this specific substrate are not widely available in published literature. These protocols provide a framework for researchers to determine these parameters and to utilize this compound for inhibitor screening and kinetic analysis.

Data Presentation

Quantitative Data Summary

A comprehensive search of available scientific literature did not yield specific kinetic constants (Km and kcat) for the substrate this compound with purified recombinant human Caspase-2 and Caspase-3. However, to provide a basis for comparison, the following table summarizes kinetic data for other relevant caspase substrates. Researchers are encouraged to determine the kinetic parameters for this compound empirically using the protocols provided herein.

CaspaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Caspase-2 Ac-VDVAD-ACC11N/AN/A[1]
Caspase-3 Ac-DEVD-ACC21N/AN/A[1]
Caspase-3 Ac-DEVD-AMC10N/AN/A[2]
Caspase-2 This compound Data not available Data not available Data not available
Caspase-3 This compound Data not available Data not available Data not available

N/A: Not available in the cited source.

Signaling Pathways

Caspase_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_caspase2 Caspase-2 Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation Procaspase8 Procaspase-8 Caspase8 Caspase-8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Apaf1 Apaf-1 Apoptosome Apoptosome Formation Procaspase9 Procaspase-9 Caspase9 Caspase-9 Caspase9->Procaspase3 Cleavage Genotoxic_Stress Genotoxic Stress PIDDosome PIDDosome Formation Procaspase2 Procaspase-2 Caspase2 Caspase-2 Caspase2->Procaspase3 Cleavage (context dependent) Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 1: Simplified overview of major caspase activation pathways leading to apoptosis.

Experimental Protocols

I. General Fluorometric Caspase Activity Assay

This protocol provides a general method for measuring the activity of purified recombinant Caspase-2 or Caspase-3 using this compound.

A. Materials and Reagents:

  • Purified recombinant human Caspase-2 or Caspase-3

  • This compound substrate

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (v/v) Sucrose.

  • DMSO (for dissolving the substrate)

  • 7-amino-4-methylcoumarin (AMC) standard

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

B. Preparation of Reagents:

  • This compound Stock Solution (10 mM): Dissolve the this compound powder in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.

  • Assay Buffer: Prepare the assay buffer and ensure all components are fully dissolved. The DTT should be added fresh just before use from a 1 M stock.

  • AMC Standard Stock Solution (1 mM): Dissolve AMC powder in DMSO to make a 1 mM stock solution. Store at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the purified recombinant caspase to the desired concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

C. Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Plate_Setup Set up 96-well plate (Controls, Samples) Reagent_Prep->Plate_Setup Add_Enzyme Add Enzyme Solution to wells Add_Substrate Add Substrate Solution to wells to start reaction Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex: 380nm, Em: 460nm) Incubate->Read_Fluorescence Calculate_Activity Calculate Caspase Activity (pmol AMC/min/µg enzyme) Read_Fluorescence->Calculate_Activity Standard_Curve Generate AMC Standard Curve Standard_Curve->Calculate_Activity

Figure 2: General workflow for the fluorometric caspase activity assay.

D. Assay Procedure:

  • AMC Standard Curve:

    • Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).

    • Add 100 µL of each standard dilution to separate wells of the 96-well plate.

  • Assay Reactions:

    • In separate wells, add 50 µL of Assay Buffer (for blank and negative control).

    • Add 50 µL of the diluted enzyme working solution to the sample wells.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

    • To initiate the reaction, add 50 µL of a 2X working solution of this compound (e.g., 100 µM for a final concentration of 50 µM) to all wells.

    • The final reaction volume will be 100 µL.

  • Measurement:

    • Immediately place the plate in the fluorometric reader pre-set to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes.

E. Data Analysis:

  • Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.

  • For each enzyme reaction, determine the initial rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

  • Convert the V₀ from RFU/min to pmol AMC/min using the slope of the AMC standard curve.

  • Calculate the specific activity of the enzyme in pmol/min/µg of protein.

II. Determination of Kinetic Constants (Km and kcat)

This protocol describes how to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for a caspase with this compound.

A. Procedure:

  • Set up a series of reactions as described in the general assay protocol, but vary the final concentration of the this compound substrate over a wide range (e.g., 0.1 to 10 times the expected Km). A good starting range to test would be from 1 µM to 200 µM.

  • Keep the enzyme concentration constant and in a range where the initial reaction rate is linear over the measurement period.

  • Measure the initial velocity (V₀) for each substrate concentration as described above.

B. Data Analysis:

  • Plot the initial velocity (V₀) versus the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km.

    • V = (Vmax * [S]) / (Km + [S])

  • Calculate the kcat using the following equation:

    • kcat = Vmax / [E]t

      • Where [E]t is the total active enzyme concentration.

III. Inhibitor Screening Assay

This protocol can be used to screen for and characterize inhibitors of Caspase-2 or Caspase-3.

A. Procedure:

  • Set up reactions as described in the general assay protocol.

  • Add a fixed concentration of the test inhibitor to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Initiate the reaction by adding the this compound substrate at a concentration close to its Km (if known) or at a concentration that gives a robust signal.

  • Measure the reaction rate as described previously.

  • To determine the IC₅₀ value, perform the assay with a range of inhibitor concentrations.

B. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Logical Relationships in Drug Discovery

Drug_Discovery_Logic Target_ID Target Identification (e.g., Caspase-3) Assay_Dev Assay Development (this compound) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 3: A simplified logical workflow for a typical drug discovery campaign targeting a specific enzyme.

References

Troubleshooting & Optimization

Ac-LDESD-AMC assay not working: potential causes and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-LDESD-AMC fluorogenic substrate to measure caspase-2 and caspase-3 activity.

Troubleshooting Guide

Encountering issues with your this compound assay? This guide addresses common problems, their potential causes, and solutions to get your experiments back on track.

Problem 1: No or Very Low Fluorescence Signal
Possible Causes Solutions
Inactive Caspases - Confirm Apoptosis Induction: Ensure your experimental model and induction method (e.g., staurosporine, etoposide) are effective in activating caspase-2 and/or caspase-3. Use a positive control cell line or treatment known to induce apoptosis. - Improper Lysate Preparation: Prepare cell lysates on ice using a suitable lysis buffer to prevent protease degradation. Ensure complete cell lysis to release active caspases. - Lysate Storage: Store lysates at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles which can denature enzymes.
Substrate Issues - Improper Storage: Store this compound stock solution (in DMSO) at -20°C, protected from light. Avoid repeated freeze-thaw cycles. - Substrate Degradation: Prepare fresh working solutions of the substrate for each experiment. Do not store diluted substrate solutions for extended periods. - Incorrect Substrate Concentration: The optimal substrate concentration can vary. A typical starting concentration is 10-50 µM. Titrate the substrate concentration to determine the optimal Vmax for your specific experimental conditions.
Assay Conditions - Incorrect Buffer Composition: Use an appropriate assay buffer containing a reducing agent like DTT (typically 2-10 mM) to maintain caspase activity. The pH should be maintained around 7.2-7.5. - Incorrect Incubation Time/Temperature: Incubate the reaction at 37°C for at least 1-2 hours. For samples with low caspase activity, a longer incubation time may be necessary. - Inhibitors in Sample: Samples may contain endogenous inhibitors of caspases. Dilute the lysate or use a purification step to remove potential inhibitors.
Instrumentation - Incorrect Filter Settings: Ensure the fluorometer or plate reader is set to the correct excitation and emission wavelengths for the cleaved AMC fluorophore (Excitation: ~340-360 nm, Emission: ~440-460 nm). - Low Instrument Sensitivity: Check the gain settings on your instrument.
Problem 2: High Background Fluorescence
Possible Causes Solutions
Substrate Autohydrolysis - Substrate Quality: Use high-purity this compound. Lower purity substrates may contain fluorescent contaminants or be more prone to spontaneous breakdown. - Extended Incubation: Very long incubation times can lead to non-enzymatic hydrolysis of the substrate. Optimize incubation time to achieve a good signal-to-noise ratio.
Contaminated Reagents - Buffer Contamination: Use fresh, high-purity reagents to prepare buffers. Autoclave buffers where appropriate. - Well-to-Well Contamination: Be careful during pipetting to avoid cross-contamination between wells with high and low caspase activity.
Sample Properties - Autofluorescence: Some compounds in your sample or cell lysate may be naturally fluorescent at the excitation/emission wavelengths of AMC. Run a "lysate only" control (without substrate) to measure this background.
Instrumentation - Dirty Plate Reader: Clean the plate reader optics according to the manufacturer's instructions. - Inappropriate Microplate: Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.
Problem 3: Inconsistent or Non-Reproducible Results
Possible Causes Solutions
Pipetting Errors - Inaccurate Volumes: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of lysates, substrates, and buffers. - Incomplete Mixing: Gently mix the contents of each well after adding all reagents to ensure a homogenous reaction.
Variable Cell Conditions - Inconsistent Cell Number: Ensure an equal number of cells are seeded in each well for cell-based assays. - Variable Apoptosis Induction: Ensure consistent treatment of cells to induce apoptosis across all samples.
Assay Timing - Kinetic vs. Endpoint Reading: For kinetic assays, ensure readings are taken at consistent intervals. For endpoint assays, ensure the incubation time is precisely the same for all samples.
Reagent Instability - Reagent Preparation: Prepare fresh reagents, especially the assay buffer containing DTT and the diluted substrate solution, for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?

A1: The optimal excitation wavelength for 7-amino-4-methylcoumarin (AMC) is in the range of 340-360 nm, and the optimal emission wavelength is between 440-460 nm.

Q2: What is the recommended concentration of this compound to use in the assay?

A2: A good starting point for substrate concentration is between 10 µM and 50 µM. However, it is highly recommended to perform a substrate titration to determine the Michaelis-Menten constant (Km) and the saturating concentration (Vmax) for your specific enzyme and experimental conditions.

Q3: How should I prepare and store the this compound substrate?

A3: The this compound substrate is typically supplied as a powder. It should be dissolved in sterile DMSO to make a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles and protected from light. When preparing for an assay, the DMSO stock should be diluted to the final working concentration in the assay buffer immediately before use.

Q4: What controls should I include in my this compound assay?

A4: It is crucial to include the following controls:

  • Blank (No Enzyme): Contains assay buffer and substrate but no cell lysate. This control measures the background fluorescence of the substrate and buffer.

  • Negative Control (Uninduced Lysate): Lysate from cells not treated with an apoptosis-inducing agent. This measures the basal level of caspase activity in your cells.

  • Positive Control (Induced Lysate): Lysate from cells treated with a known apoptosis inducer. This confirms that the assay is working and that your cells are capable of undergoing apoptosis.

  • Inhibitor Control: A sample containing apoptotic lysate pre-incubated with a specific caspase-2 or caspase-3 inhibitor (e.g., Z-VDVAD-FMK for caspase-2, Z-DEVD-FMK for caspase-3). This confirms the specificity of the measured activity.

Q5: Can this assay distinguish between caspase-2 and caspase-3 activity?

A5: No, the this compound substrate is cleaved by both caspase-2 and caspase-3.[1] To differentiate between the activities of these two caspases, you would need to use specific inhibitors for each enzyme in parallel experiments or use substrates with higher selectivity.

Data Presentation

The following tables provide reference values for assay parameters. Note that optimal conditions may vary depending on the specific experimental setup.

Table 1: Recommended Wavelengths for AMC Detection

ParameterWavelength (nm)
Excitation340 - 360
Emission440 - 460

Table 2: Typical Reagent Concentrations

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO10 - 50 µM
Dithiothreitol (DTT)1 M2 - 10 mM
Cell LysateVaries20 - 100 µg total protein

Experimental Protocols

Protocol 1: Preparation of Cell Lysates
  • Seed and treat cells with the desired apoptosis-inducing agent. Include an untreated control group.

  • Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in a suitable ice-cold cell lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM Na₄P₂O₇).

  • Incubate the lysate on ice for 10-15 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Lysates can be used immediately or stored at -80°C in single-use aliquots.

Protocol 2: Caspase-2/3 Activity Assay
  • Prepare the Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT. Prepare this buffer fresh for each experiment.

  • Prepare the Substrate Solution: Dilute the this compound stock solution in the Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration if you are adding equal volumes of lysate and substrate solution). Protect from light.

  • In a black 96-well microplate, add 50 µL of cell lysate (containing 20-100 µg of protein) to each well.

  • Include all necessary controls (blank, negative control, positive control, inhibitor control). For the blank, add 50 µL of lysis buffer instead of cell lysate.

  • Initiate the reaction by adding 50 µL of the Substrate Solution to each well.

  • Mix gently by shaking the plate for 30 seconds.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (for a kinetic assay) or at a fixed endpoint (e.g., 1-2 hours) using a fluorometer with excitation at ~350 nm and emission at ~450 nm.

Visualizations

Signaling Pathways

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds DISC Formation DISC Formation Death Receptors->DISC Formation activates Caspase-8 Caspase-8 DISC Formation->Caspase-8 cleaves & activates Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation recruited to Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 cleaves & activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 cleaves & activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome recruited to Caspase-9->Pro-caspase-3 cleaves & activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes Caspase2_Activation_Pathway Cellular Stress Cellular Stress PIDDosome Complex PIDDosome Complex Cellular Stress->PIDDosome Complex induces formation of Caspase-2 Caspase-2 PIDDosome Complex->Caspase-2 dimerizes & activates Pro-caspase-2 Pro-caspase-2 Pro-caspase-2->PIDDosome Complex recruited to Mitochondrial Pathway Mitochondrial Pathway Caspase-2->Mitochondrial Pathway activates Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis leads to Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Induce Apoptosis Induce Apoptosis Prepare Lysates Prepare Lysates Induce Apoptosis->Prepare Lysates Quantify Protein Quantify Protein Prepare Lysates->Quantify Protein Set up Plate Set up Plate Quantify Protein->Set up Plate Prepare Reagents Prepare Reagents Prepare Reagents->Set up Plate Incubate Incubate Set up Plate->Incubate Read Fluorescence Read Fluorescence Incubate->Read Fluorescence Analyze Data Analyze Data Read Fluorescence->Analyze Data

References

Optimizing incubation time for Ac-LDESD-AMC caspase assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-LDESD-AMC caspase assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate and which caspases does it detect?

This compound (Acetyl-Leu-Asp-Glu-Ser-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the activity of specific caspases. It is primarily recognized and cleaved by Caspase-2 and Caspase-3 [1]. Upon cleavage of the peptide backbone by an active caspase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released.

Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC product?

The released AMC fluorophore can be detected using a fluorescence plate reader or spectrofluorometer. The optimal wavelengths are:

  • Excitation: 360-380 nm

  • Emission: 440-460 nm[1][2]

Q3: What is a typical starting point for incubation time and temperature?

A common starting point for incubation is 30 to 60 minutes at 37°C [3][4]. However, the optimal incubation time can vary significantly depending on the experimental conditions, such as the concentration of active caspase in the sample. For samples with very low caspase activity, longer incubation times (e.g., 2 to 6 hours or even overnight) may be necessary to generate a sufficient signal[2][5][6].

Q4: Why is optimizing the incubation time crucial for this assay?

Optimizing the incubation time is critical because caspase activity can be transient. If the incubation is too short, the signal may be too low to detect above background. Conversely, if the incubation is too long, the substrate may be depleted, leading to a non-linear reaction rate and inaccurate quantification. Furthermore, prolonged incubation can lead to increased background fluorescence and potential degradation of the enzyme, skewing the results.

Troubleshooting Guide

Issue 1: Low or no fluorescence signal.

Potential Cause Troubleshooting Step
Insufficient incubation time Increase the incubation time. Perform a time-course experiment (e.g., measure fluorescence at 30, 60, 90, and 120 minutes) to determine the optimal incubation period for your specific samples. For very dilute samples, incubation for several hours may be required[2].
Low caspase activity in the sample Increase the amount of cell lysate or purified enzyme in the assay. Ensure that the method used to induce apoptosis or activate caspases is effective.
Inactive enzyme Ensure proper storage and handling of the caspase enzyme and cell lysates to prevent degradation. Repeated freeze-thaw cycles should be avoided[3]. Use a positive control (e.g., purified active caspase-2 or -3) to verify that the assay components are working correctly.
Incorrect buffer composition Verify the pH and composition of the assay buffer. A typical buffer includes HEPES, a reducing agent like DTT, and detergents such as CHAPS[2][7].
Substrate degradation Protect the this compound substrate from light to prevent photobleaching. Prepare fresh substrate solutions for each experiment.

Issue 2: High background fluorescence.

Potential Cause Troubleshooting Step
Contaminated reagents Use high-purity water and reagents. Prepare fresh buffers.
Autohydrolysis of the substrate Run a "no enzyme" or "buffer only" control to determine the level of background fluorescence from the substrate itself. Subtract this background from your sample readings.
Cell lysate interference Some components in the cell lysate may be autofluorescent. Run a "lysate without substrate" control to assess this.
Prolonged incubation Reduce the incubation time. As seen in the time-course optimization, select an incubation time that provides a good signal-to-noise ratio before the background significantly increases.

Issue 3: Inconsistent or non-reproducible results.

Potential Cause Troubleshooting Step
Pipetting errors Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Temperature fluctuations Maintain a constant and uniform temperature during the incubation period. Use a temperature-controlled plate reader or incubator.
Well-to-well variability Mix the reagents thoroughly before dispensing them into the plate. Ensure that the cell lysate is homogenous.
Edge effects in the microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with PBS or water.

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize Incubation Time

This protocol is designed to determine the optimal incubation time for your specific experimental conditions.

  • Prepare Reagents:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Prepare fresh before use[3].

    • This compound Substrate Stock Solution: Reconstitute the lyophilized substrate in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 50 µM.

    • Cell Lysate: Prepare cell lysates from apoptotic and non-apoptotic cells. The amount of lysate required will need to be optimized, but a starting point is 10-100 µl of lysate per 1 ml of Assay Buffer[3].

  • Assay Procedure:

    • In a 96-well black plate, add your cell lysate (or purified enzyme) to the appropriate wells.

    • Include the following controls:

      • Negative Control: Non-apoptotic cell lysate.

      • Blank (No Enzyme): Assay Buffer only.

      • Positive Control: Purified active Caspase-2 or Caspase-3.

    • Initiate the reaction by adding the Working Substrate Solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence (Ex: 380 nm, Em: 440-460 nm) at regular intervals (e.g., every 5-10 minutes) for a period of up to 2-4 hours.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Plot the relative fluorescence units (RFU) against time for each sample.

    • The optimal incubation time is the point at which the signal from the apoptotic sample is robust and significantly above the negative control, but still within the linear phase of the reaction.

Data Presentation: Example Time-Course Data
Incubation Time (min)RFU (Apoptotic Sample)RFU (Non-Apoptotic Control)Signal-to-Noise Ratio
050451.1
30550609.2
6012008015.0
90185011016.8
120240015016.0
180280025011.2

In this example, an incubation time between 60 and 90 minutes provides a strong signal with a good signal-to-noise ratio before the reaction starts to plateau.

Visualizations

Experimental Workflow for Incubation Time Optimization

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Lysate) plate Plate Lysates & Controls reagents->plate start_reaction Add Substrate to Initiate plate->start_reaction read_plate Read Fluorescence over Time (e.g., 0-4 hours at 37°C) start_reaction->read_plate plot_data Plot RFU vs. Time read_plate->plot_data determine_optimal Determine Optimal Time (Linear Range, High S/N) plot_data->determine_optimal

Caption: Workflow for optimizing incubation time in a caspase assay.

Caspase-3 Signaling Pathway

G apoptotic_stimulus Apoptotic Stimulus initiator_caspase Initiator Caspases (e.g., Caspase-8, -9) apoptotic_stimulus->initiator_caspase activates procaspase3 Procaspase-3 (Inactive) initiator_caspase->procaspase3 cleaves caspase3 Active Caspase-3 procaspase3->caspase3 activates substrate This compound caspase3->substrate cleaves products Cleaved Substrate + AMC (Fluorescent) substrate->products

Caption: Simplified signaling pathway showing Caspase-3 activation.

References

Ac-LDESD-AMC solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of the fluorogenic substrate Ac-LDESD-AMC in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: For which enzyme is this compound a substrate?

This compound is a fluorogenic substrate primarily for Caspase-2 and Caspase-3.[1] Upon cleavage by these caspases, the free fluorophore 7-amino-4-methylcoumarin (AMC) is released, which can be measured by fluorescence.

Q2: What are the optimal excitation and emission wavelengths for detecting AMC release?

The released 7-amino-4-methylcoumarin (AMC) is typically detected with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

It is highly recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2] Peptidic substrates are often much more soluble in DMSO than in aqueous solutions.

Q4: Why is my this compound solution precipitating when I add it to my assay buffer?

Precipitation upon dilution of a DMSO stock solution into an aqueous assay buffer is a common issue for hydrophobic peptide substrates. This occurs because the substrate's solubility is significantly lower in the aqueous buffer than in the concentrated DMSO stock. The final concentration of DMSO in the assay may not be sufficient to keep the substrate dissolved.

Troubleshooting Guide for Solubility Issues

Issue: Precipitate forms immediately upon adding this compound stock solution to the assay buffer.

This is a clear indication of poor solubility of the substrate in the final assay conditions.

Root Causes and Solutions:

  • Final Substrate Concentration is Too High: The working concentration of the substrate may be above its solubility limit in the assay buffer.

    • Solution: Perform a serial dilution to determine the highest working concentration of this compound that remains soluble in your assay buffer.

  • Insufficient DMSO in the Final Assay Volume: DMSO from the stock solution acts as a co-solvent in the final reaction, aiding solubility.

    • Solution: Increase the final percentage of DMSO in your assay. Many enzyme assays can tolerate up to 5-10% DMSO without significant loss of enzyme activity. However, it is crucial to run a solvent tolerance control experiment for your specific enzyme to ensure the DMSO concentration does not inhibit its activity.

  • Assay Buffer Composition: Components of the assay buffer can influence substrate solubility.

    • Solution:

      • pH: Ensure the pH of your buffer is optimal for both enzyme activity and substrate solubility. For caspase assays, a pH between 7.2 and 7.5 is common.

      • Detergents: Including a low concentration of a non-ionic detergent, such as 0.01-0.1% CHAPS or Triton™ X-100, in the assay buffer can help to solubilize hydrophobic peptides.

      • Ionic Strength: While important for enzyme activity, very high salt concentrations could potentially decrease the solubility of some organic molecules. If precipitation persists, consider testing a range of salt concentrations (e.g., 50 mM to 150 mM NaCl).

Issue: Assay results are not reproducible, and I suspect partial substrate precipitation.

Inconsistent results can occur if the substrate is on the edge of its solubility limit, leading to microscopic precipitation that may not be visible to the naked eye.

Solutions:

  • Freshly Prepare Working Solutions: Always prepare the diluted working solution of this compound immediately before use. Do not store diluted aqueous solutions of the substrate.

  • Vortexing: When diluting the DMSO stock into the assay buffer, vortex the buffer gently while adding the substrate to ensure rapid and uniform mixing. This can prevent localized high concentrations of the substrate that are more prone to precipitation.

  • Sonication: If you still suspect micro-precipitates, briefly sonicating the final assay mixture in a water bath sonicator before starting the measurements can help to redissolve any small aggregates.

Data Summary and Protocols

This compound Stock and Working Solution Parameters
ParameterRecommendationNotes
Stock Solution Solvent 100% DMSOStore at -20°C, protected from light.
Typical Stock Conc. 10 mMVerify solubility; may need to be lower.
Working Solution Solvent Assay BufferPrepare fresh before each experiment.
Typical Working Conc. 10 - 50 µMMust be empirically determined to avoid precipitation.
Final DMSO Conc. < 5% (v/v)Verify enzyme tolerance to DMSO.
Protocol: Preparation of this compound Working Solution
  • Prepare Stock Solution: Dissolve the lyophilized this compound in high-quality, anhydrous DMSO to a final concentration of 10 mM. Mix well by vortexing. Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Assay Buffer: A typical caspase assay buffer may consist of:

    • 50 mM HEPES, pH 7.4

    • 100 mM NaCl

    • 10 mM DTT

    • 1 mM EDTA

    • 0.1% CHAPS

    • 10% Sucrose

  • Prepare Working Solution: Immediately before starting the assay, dilute the 10 mM this compound stock solution into the assay buffer to the desired final concentration (e.g., 50 µM). It is best to add the small volume of DMSO stock to the larger volume of assay buffer while gently vortexing.

Visual Guides

Experimental Workflow for Solubilizing this compound

G cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation cluster_troubleshoot Troubleshooting start Lyophilized this compound add_dmso Add 100% DMSO (e.g., to 10 mM) start->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock 10 mM Stock in DMSO (Store at -20°C) vortex->stock dilute Dilute Stock into Buffer (e.g., to 50 µM) stock->dilute assay_buffer Prepare Assay Buffer assay_buffer->dilute mix Mix Gently dilute->mix precipitate Precipitation? dilute->precipitate ready Ready for Assay mix->ready precipitate->ready No modify_buffer Modify Assay Conditions: - Lower [Substrate] - Increase % DMSO - Add Detergent precipitate->modify_buffer Yes modify_buffer->dilute G start Substrate precipitates in assay buffer q1 Is final [Substrate] > 50 µM? start->q1 a1_yes Lower [Substrate] to 10-50 µM range q1->a1_yes Yes q2 Is final [DMSO] < 1%? q1->q2 No retest Re-test solubility a1_yes->retest a2_yes Increase final [DMSO] to 2-5% (v/v) q2->a2_yes Yes q3 Does buffer lack detergent? q2->q3 No a2_yes->retest a3_yes Add 0.01-0.1% CHAPS or Triton X-100 q3->a3_yes Yes q3->retest No, consult manufacturer a3_yes->retest G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 stress Cellular Stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c (release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 (Executioner) pro_caspase3->caspase3 Cleavage substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

References

Ac-LDESD-AMC Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Ac-LDESD-AMC assay for the detection of caspase-2 and caspase-3 activity. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is it used for?

The this compound assay is a fluorometric method used to measure the enzymatic activity of caspases, particularly caspase-2 and caspase-3. The assay utilizes the synthetic peptide substrate Ac-Leu-Asp-Glu-Ser-Asp-7-amino-4-methylcoumarin (this compound). In the presence of active caspase-2 or caspase-3, the enzyme cleaves the peptide sequence, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence, which can be measured with a fluorometer, is directly proportional to the caspase activity in the sample.

Q2: What are the appropriate excitation and emission wavelengths for detecting AMC fluorescence?

The released 7-amino-4-methylcoumarin (AMC) can be detected using a fluorescence plate reader or spectrofluorometer with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.

Q3: How should I prepare the this compound substrate?

The this compound substrate is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the powder in dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution of this compound (Molecular Weight: 776.29 g/mol ), you would dissolve 7.76 mg in 1 mL of DMSO. It is crucial to store the stock solution at -20°C and protect it from light to prevent degradation.

Q4: What are suitable positive and negative controls for this assay?

  • Positive Control: A purified, active recombinant caspase-2 or caspase-3 enzyme is the ideal positive control. This will confirm that the substrate and assay buffer are functioning correctly.

  • Negative Control (Enzyme Activity): To confirm that the observed fluorescence is due to specific caspase activity, a negative control containing a specific caspase-2 inhibitor, such as Z-FA-FMK, can be used.

  • Negative Control (Sample): A sample that is known not to contain the active enzyme, such as a lysate from untreated or healthy cells, should be included.

  • Blank Control: A reaction mixture containing all components except the enzyme source (e.g., cell lysate) is essential to determine the background fluorescence of the substrate and buffer.

Q5: How can I quantify the caspase activity from the fluorescence readings?

To quantify the amount of AMC released, and therefore the caspase activity, a standard curve must be generated using known concentrations of free AMC. By comparing the fluorescence of your samples to the standard curve, you can determine the concentration of AMC produced in your reaction. Enzyme activity can then be expressed in units such as pmol of AMC released per minute per mg of protein.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background Fluorescence 1. Substrate Degradation: The this compound substrate may have degraded due to improper storage (exposure to light or repeated freeze-thaw cycles).1. Aliquot the substrate stock solution and store it at -20°C, protected from light. Use a fresh aliquot for each experiment.
2. Contaminated Reagents: Buffers or water used for the assay may be contaminated with fluorescent compounds.2. Use fresh, high-quality reagents and ultrapure water. Prepare fresh buffers for each experiment.
3. Autofluorescence from Samples: Cell lysates or other biological samples can contain endogenous fluorescent molecules.3. Include a "lysate only" control (without the this compound substrate) to measure the intrinsic fluorescence of your sample and subtract this value from your experimental readings.
4. Non-specific Substrate Cleavage: Other proteases in the cell lysate may be cleaving the substrate.4. Include a negative control with a specific caspase-2 inhibitor to confirm that the signal is from caspase activity.
Low or No Signal 1. Inactive Enzyme: The caspase-2 in your sample may be inactive or present at very low levels.1. Use a known inducer of apoptosis to prepare a positive control cell lysate. Ensure proper sample handling and storage to prevent enzyme degradation.
2. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for caspase-2 activity.2. Ensure the assay buffer has the correct pH (typically around 7.2-7.5) and contains a reducing agent like DTT. Incubate the reaction at the recommended temperature (usually 37°C).
3. Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorometer may be set incorrectly.3. Verify that the instrument is set to the correct wavelengths for AMC detection (Ex: 360-380 nm, Em: 440-460 nm).
4. Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.4. Optimize the incubation time. Perform a time-course experiment to determine the optimal reaction time for your specific samples.
High Variability Between Replicates 1. Pipetting Inaccuracy: Inconsistent volumes of reagents or samples were added to the wells.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to add to all wells to minimize pipetting errors.
2. Incomplete Mixing: Reagents and samples were not mixed thoroughly in the wells.2. Gently mix the contents of the wells after adding all components, for example, by tapping the plate or using a plate shaker.
3. Temperature Gradients: The plate may have been unevenly heated during incubation.3. Ensure the entire plate is at a uniform temperature during incubation.

Quantitative Data Summary

ParameterValueReference/Note
Substrate Name Ac-Leu-Asp-Glu-Ser-Asp-7-amino-4-methylcoumarin (this compound)
Molecular Weight 776.29 g/mol
Target Enzymes Caspase-2, Caspase-3
AMC Excitation Wavelength 360-380 nm
AMC Emission Wavelength 440-460 nm
Recommended Substrate Stock Concentration 10 mM in DMSOGeneral practice for similar assays.
Recommended Final Substrate Concentration 10-50 µMStarting point for optimization.
Recommended Recombinant Caspase-2 Concentration 50-200 ng/wellStarting point for optimization.
Recommended Caspase-2 Inhibitor (Z-FA-FMK) Concentration 10-50 µM
Typical Incubation Time 30-120 minutesDependent on enzyme concentration and sample type.
Typical Incubation Temperature 37°C

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer (1X): Prepare a buffer containing 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT. The DTT should be added fresh before each experiment from a 1 M stock solution.

  • This compound Substrate (10 mM Stock): Dissolve 7.76 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

  • AMC Standard (1 mM Stock): Prepare a 1 mM stock solution of pure 7-amino-4-methylcoumarin in DMSO.

  • Recombinant Caspase-2 (Positive Control): Reconstitute lyophilized recombinant human caspase-2 in assay buffer to a stock concentration of 10 µg/mL.

  • Caspase-2 Inhibitor (Negative Control): Prepare a 10 mM stock solution of a caspase-2 specific inhibitor (e.g., Z-FA-FMK) in DMSO.

Protocol 2: AMC Standard Curve Generation
  • Prepare a series of dilutions of the 1 mM AMC stock solution in assay buffer to final concentrations ranging from 0 to 10 µM.

  • Add 100 µL of each dilution to separate wells of a black, flat-bottom 96-well plate.

  • Measure the fluorescence at Ex/Em = 380/460 nm.

  • Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.

Protocol 3: Caspase-2 Activity Assay
  • Sample Preparation: Prepare cell lysates from control and treated cells in a suitable lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate.

  • Assay Setup: In a black 96-well plate, add the following to each well:

    • Sample Wells: 50 µL of cell lysate (containing 20-100 µg of protein) + Assay Buffer to a final volume of 90 µL.

    • Positive Control Well: 10 µL of recombinant caspase-2 solution + 80 µL of Assay Buffer.

    • Negative Control Well: 50 µL of cell lysate + 1 µL of 10 mM caspase-2 inhibitor + Assay Buffer to a final volume of 90 µL.

    • Blank Well: 90 µL of Assay Buffer.

  • Initiate Reaction: Add 10 µL of 100 µM this compound substrate solution (prepared by diluting the 10 mM stock in assay buffer) to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of each well at Ex/Em = 380/460 nm.

  • Data Analysis:

    • Subtract the fluorescence value of the blank from all other readings.

    • Use the AMC standard curve to convert the corrected fluorescence readings into the amount of AMC produced.

    • Calculate the caspase-2 activity and express it as pmol AMC/min/mg protein.

Visualizations

Ac_LDESD_AMC_Assay_Workflow This compound Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, and Standards setup_plate Set up 96-well plate with samples, controls, and blank prep_reagents->setup_plate prep_samples Prepare Cell Lysates and Controls prep_samples->setup_plate add_substrate Add this compound Substrate setup_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) incubate->measure_fluorescence calculate_activity Calculate Caspase-2 Activity measure_fluorescence->calculate_activity std_curve Generate AMC Standard Curve std_curve->calculate_activity

Caption: Experimental workflow for the this compound assay.

Caspase2_Activation_Pathway Caspase-2 Activation via the PIDDosome stress Cellular Stress (e.g., DNA Damage) pidd PIDD stress->pidd piddosome PIDDosome Complex pidd->piddosome recruits raidd RAIDD raidd->piddosome recruits pro_caspase2 Pro-caspase-2 pro_caspase2->piddosome recruits active_caspase2 Active Caspase-2 piddosome->active_caspase2 dimerization & activation downstream Downstream Events (e.g., Bid cleavage, Apoptosis) active_caspase2->downstream

Caption: Caspase-2 activation pathway through the PIDDosome complex.

Effect of pH and temperature on Ac-LDESD-AMC assay performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Ac-LDESD-AMC fluorogenic assay to measure caspase activity.

Troubleshooting Guides

Encountering unexpected results can be a common part of the experimental process. This guide is designed to help you identify and resolve potential issues with your this compound assay.

Problem 1: Low or No Fluorescent Signal

If you observe a signal that is weaker than expected or indistinguishable from the background, consider the following causes and solutions.

Potential CauseRecommended Solution
Inactive Enzyme Ensure that your caspase-6 enzyme has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon first use. To confirm enzyme activity, run a positive control with a known potent substrate for caspase-6, such as Ac-VEID-AMC.
Suboptimal pH The optimal pH for most caspase assays is in the neutral range.[1][2] Prepare fresh assay buffer and verify that the final pH is between 7.2 and 7.4.[1] Deviations outside this range can significantly reduce enzyme activity.
Suboptimal Temperature Most caspase assays are performed at 37°C.[1] Verify the temperature of your incubator or plate reader. Lower temperatures will decrease the rate of the enzymatic reaction, while excessively high temperatures can lead to enzyme denaturation.
Incorrect Reagent Concentration Double-check the final concentrations of the enzyme and the this compound substrate in your assay wells. Titrate both the enzyme and substrate to determine the optimal concentrations for your specific experimental conditions.
Degraded Substrate The this compound substrate is light-sensitive. Protect it from light during storage and handling. Prepare fresh substrate dilutions for each experiment.
Presence of Inhibitors Your sample may contain endogenous caspase inhibitors. If you are using cell lysates, consider diluting the lysate to reduce the concentration of potential inhibitors. Including a known caspase-6 inhibitor, such as Ac-VEID-CHO, as a negative control can help confirm that the measured activity is specific to caspase-6.[2]

Problem 2: High Background Fluorescence

A high background signal can mask the specific signal from caspase activity. The following table outlines potential reasons and solutions.

Potential CauseRecommended Solution
Autohydrolysis of Substrate The this compound substrate may undergo spontaneous hydrolysis over time. Prepare fresh substrate solutions for each experiment and avoid prolonged storage of diluted substrate. Run a "substrate only" control (assay buffer + substrate, no enzyme) to determine the rate of autohydrolysis.
Contaminated Reagents or Labware Use high-purity, nuclease-free water and reagents to prepare your buffers. Ensure that all pipette tips and microplates are sterile and free of fluorescent contaminants.
Incorrect Filter Settings Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for the AMC fluorophore (Excitation: ~360-380 nm, Emission: ~440-460 nm).[2]
Cellular Autofluorescence When working with cell lysates, endogenous fluorescent compounds can contribute to the background signal. Prepare a "lysate only" control (lysate + assay buffer, no substrate) to measure this background and subtract it from your experimental readings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound assay?

A1: While the optimal pH should be determined empirically for each experimental setup, a pH range of 7.2-7.4 is a standard starting point for most caspase assays, including those for caspase-6.[1] The assay buffer is typically buffered with PIPES or HEPES to maintain this pH.[1][2]

Q2: What is the recommended incubation temperature for this assay?

A2: The standard incubation temperature for caspase activity assays is 37°C.[1] This temperature provides a good balance between enzyme activity and stability over the course of the assay.

Q3: My signal is still low even after optimizing pH and temperature. What else can I do?

A3: If you are still observing a low signal, consider optimizing the concentrations of your enzyme and substrate. Creating a matrix of different enzyme and substrate concentrations will help you identify the optimal conditions for a robust signal. Also, ensure that your assay buffer contains a reducing agent like DTT (dithiothreitol), which is crucial for maintaining the active state of the caspase's catalytic cysteine residue.[1]

Q4: How does temperature affect the stability of caspase-6?

A4: Caspase-6, like other enzymes, is susceptible to denaturation at high temperatures. While the optimal activity is generally at 37°C, prolonged incubation at higher temperatures can lead to a loss of function. Conversely, at temperatures significantly below 37°C, the enzyme will remain stable but exhibit lower catalytic activity.

Q5: Can I use a different buffer system for this assay?

A5: While HEPES and PIPES are the most commonly used buffers for caspase assays, other buffers that are effective in the pH 7.2-7.4 range can potentially be used. However, it is crucial to ensure that the chosen buffer does not interfere with the enzymatic reaction or the fluorescence of AMC. If you switch buffers, it is essential to re-validate your assay.

Experimental Protocols

Standard this compound Caspase-6 Activity Assay Protocol

This protocol provides a general guideline for measuring caspase-6 activity in purified enzyme preparations or cell lysates.

  • Reagent Preparation :

    • Assay Buffer (1X) : 20 mM PIPES or HEPES (pH 7.2-7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% (w/v) sucrose.[1] Prepare this buffer fresh and keep it on ice.

    • This compound Substrate Stock Solution : Dissolve the lyophilized substrate in sterile DMSO to a concentration of 10 mM. Store this stock solution at -20°C, protected from light.

    • Working Substrate Solution : Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

    • Enzyme Preparation : Thaw the caspase-6 enzyme on ice and dilute it to the desired concentration in ice-cold Assay Buffer immediately before use.

  • Assay Procedure :

    • Add 50 µL of your sample (purified enzyme or cell lysate) to the wells of a black, flat-bottom 96-well plate.

    • Include appropriate controls:

      • Blank : 50 µL of Assay Buffer without the enzyme.

      • Substrate Only Control : 50 µL of Assay Buffer.

      • Negative Control : 50 µL of sample pre-incubated with a caspase-6 inhibitor (e.g., Ac-VEID-CHO).

    • Initiate the reaction by adding 50 µL of the working substrate solution to all wells, bringing the total volume to 100 µL.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis :

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity versus time. The rate of the reaction is the slope of the linear portion of this curve.

    • Compare the rates of your experimental samples to your controls.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Plate Pipette Samples and Controls into 96-well Plate Reagents->Plate Samples Prepare Samples (Lysates or Purified Enzyme) Samples->Plate Controls Prepare Controls (Blank, Negative Control) Controls->Plate Add_Substrate Add this compound Substrate to Initiate Plate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubate->Measure Analyze Calculate Reaction Rates and Compare Results Measure->Analyze

Caption: Workflow for the this compound caspase activity assay.

Troubleshooting_Logic Start Assay Problem Low_Signal Low or No Signal Start->Low_Signal High_Bg High Background Start->High_Bg Check_Enzyme Check Enzyme Activity (Positive Control) Low_Signal->Check_Enzyme Check_pH_Temp Verify pH (7.2-7.4) and Temperature (37°C) Low_Signal->Check_pH_Temp Check_Conc Optimize Enzyme and Substrate Concentrations Low_Signal->Check_Conc Check_Inhibitors Consider Inhibitors in Sample Low_Signal->Check_Inhibitors Check_Substrate_Ctrl Run 'Substrate Only' Control High_Bg->Check_Substrate_Ctrl Check_Filters Verify Fluorometer Filter Settings High_Bg->Check_Filters Check_Lysate_Ctrl Run 'Lysate Only' Control High_Bg->Check_Lysate_Ctrl Check_Contamination Use Fresh, High-Purity Reagents and Labware High_Bg->Check_Contamination

References

Validation & Comparative

A Comparative Guide to Fluorogenic Caspase-3 Substrates: Ac-LDESD-AMC vs. Ac-DEVD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The choice of a fluorogenic substrate is critical for obtaining sensitive and specific results. This guide provides an objective comparison of two commercially available substrates: the well-established Ac-DEVD-AMC and the less characterized Ac-LDESD-AMC.

Introduction to Caspase-3 and its Fluorogenic Substrates

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade.[1] Its activation leads to the cleavage of numerous cellular proteins, ultimately resulting in programmed cell death. The enzymatic activity of caspase-3 can be quantified using synthetic substrates that, upon cleavage, release a fluorescent molecule.

Ac-DEVD-AMC (N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-aspartamide) is the most widely used and well-characterized fluorogenic substrate for caspase-3. Its tetrapeptide sequence, DEVD, is derived from the cleavage site of one of caspase-3's natural substrates, PARP.[1][2]

This compound (N-Acetyl-L-leucyl-L-α-aspartyl-L-α-glutamyl-L-seryl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-aspartamide) is a less common fluorogenic substrate that has been reported to be cleaved by both caspase-2 and caspase-3.[3] However, there is conflicting information in the scientific literature, with some sources also identifying it as a caspase-2 inhibitor. The LESD sequence has also been associated with caspase-9 substrate specificity. This ambiguity necessitates careful validation when considering its use for specific caspase-3 activity measurements.

Quantitative Data Comparison

FeatureThis compoundAc-DEVD-AMC
Peptide Sequence Leu-Asp-Glu-Ser-AspAsp-Glu-Val-Asp
Known Caspase Targets Caspase-2, Caspase-3[3]Caspase-3, Caspase-7
Reported Km for Caspase-3 Not Available~10 µM[1]
Excitation Wavelength (AMC) 360-380 nm[3]340-380 nm[4][5]
Emission Wavelength (AMC) 440-460 nm[3]440-460 nm[4][5]

Experimental Protocols

The following is a generalized protocol for measuring caspase-3 activity in cell lysates using a fluorogenic AMC-conjugated substrate. This protocol can serve as a starting point and should be optimized for the specific experimental conditions and the chosen substrate.

Reagents and Buffers:
  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol, and 10 mM DTT (add fresh).

  • Caspase-3 Substrate: Ac-DEVD-AMC or this compound (reconstituted in DMSO to a stock concentration of 10 mM).

  • AMC Standard: 7-Amino-4-methylcoumarin for generating a standard curve.

Procedure:
  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of interest using a known stimulus.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • Caspase-3 Activity Assay:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

    • Adjust the volume of each well to 90 µL with Assay Buffer.

    • Add 10 µL of the 10X substrate stock solution (final concentration of 50-100 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of free AMC.

    • Convert the relative fluorescence units (RFU) from the assay to the amount of AMC released (in pmol or nmol).

    • Express the caspase-3 activity as the amount of AMC released per unit of time per milligram of protein.

Signaling Pathway and Experimental Workflow

Apoptotic Signaling Pathway Leading to Caspase-3 Activation

Apoptotic Signaling Pathway Initiator Caspases (e.g., Caspase-8, Caspase-9) Initiator Caspases (e.g., Caspase-8, Caspase-9) Pro-Caspase-3 Pro-Caspase-3 Initiator Caspases (e.g., Caspase-8, Caspase-9)->Pro-Caspase-3 Cleavage Active Caspase-3 Active Caspase-3 Pro-Caspase-3->Active Caspase-3 Cellular Substrates (e.g., PARP) Cellular Substrates (e.g., PARP) Active Caspase-3->Cellular Substrates (e.g., PARP) Cleavage Cleaved Substrates Cleaved Substrates Cellular Substrates (e.g., PARP)->Cleaved Substrates Apoptosis Apoptosis Cleaved Substrates->Apoptosis

Caption: Overview of the apoptotic cascade leading to the activation of Caspase-3.

Experimental Workflow for Caspase-3 Activity Measurement

Experimental Workflow Prepare Cell Lysate Prepare Cell Lysate Protein Quantification Protein Quantification Prepare Cell Lysate->Protein Quantification Set up Assay Plate Set up Assay Plate Protein Quantification->Set up Assay Plate Add Lysate and Assay Buffer Add Lysate and Assay Buffer Set up Assay Plate->Add Lysate and Assay Buffer Add Fluorogenic Substrate (this compound or Ac-DEVD-AMC) Add Fluorogenic Substrate (this compound or Ac-DEVD-AMC) Add Lysate and Assay Buffer->Add Fluorogenic Substrate (this compound or Ac-DEVD-AMC) Incubate at 37°C Incubate at 37°C Add Fluorogenic Substrate (this compound or Ac-DEVD-AMC)->Incubate at 37°C Measure Fluorescence (Ex: ~380nm, Em: ~450nm) Measure Fluorescence (Ex: ~380nm, Em: ~450nm) Incubate at 37°C->Measure Fluorescence (Ex: ~380nm, Em: ~450nm) Data Analysis Data Analysis Measure Fluorescence (Ex: ~380nm, Em: ~450nm)->Data Analysis

Caption: Step-by-step workflow for measuring Caspase-3 activity.

Conclusion and Recommendations

For routine and well-validated measurement of caspase-3 activity, Ac-DEVD-AMC remains the substrate of choice due to its established specificity and extensive characterization in the scientific literature. Its kinetic parameters are known, providing a solid foundation for quantitative studies.

This compound may represent a potential alternative, but its use for specific caspase-3 activity measurement requires caution. The conflicting reports regarding its primary caspase target (caspase-2 vs. caspase-3) and the association of its core sequence with caspase-9 necessitate thorough in-house validation. Researchers opting to use this compound should perform parallel experiments with known caspase-3 inhibitors and potentially with recombinant caspases to confirm its cleavage specificity in their experimental system. The lack of published kinetic data for this compound with caspase-3 also means that kinetic parameters would need to be determined empirically for accurate quantitative analysis.

References

Unveiling the Specificity of Ac-LDESD-AMC: A Comparative Guide for Protease Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular signaling, the fluorogenic substrate Ac-LDESD-AMC serves as a valuable tool for probing the activity of specific proteases. While primarily recognized as a substrate for Caspase-2 and Caspase-3, its cross-reactivity profile with other proteases is a critical consideration for accurate experimental interpretation. This guide provides a comparative analysis of this compound's reactivity with various proteases, supported by available experimental data, detailed protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Performance Comparison: Cross-Reactivity of this compound

The specificity of a protease substrate is paramount for obtaining reliable and unambiguous results. While this compound is widely used to measure the activity of Caspase-2 and Caspase-3, studies on similar peptide sequences reveal a degree of cross-reactivity with other members of the caspase family. The following table summarizes the known and expected cleavage efficiencies of various proteases for the LDESD peptide sequence. It is important to note that comprehensive quantitative data for this compound across a wide protease panel is not extensively available in the public domain; therefore, some of the presented data is based on closely related pentapeptide sequences such as LDEVD.

Protease FamilyProteaseRelative Activity (%)Comments
Caspases Caspase-2High (Primary Target)The LDESD sequence aligns well with the known substrate preference of Caspase-2, which has a strong requirement for a P5 residue.
Caspase-3High (Primary Target)Demonstrates a 50% increased hydrolysis of the related LDEVD pentapeptide compared to the canonical DEVD tetrapeptide, indicating favorable recognition of the P5 leucine.[1]
Caspase-6ModerateShows a 118% relative activity for the LDEVD pentapeptide compared to the DEVD tetrapeptide.[1]
Caspase-7Low to ModerateExhibits a decreased relative activity of 56% for the LDEVD pentapeptide compared to the DEVD tetrapeptide.[1] However, it is known to cleave some caspase-2 substrates.
Caspase-1, -4, -5, -8, -9, -10Likely Low to NegligibleWhile direct quantitative data for this compound is unavailable, these caspases generally exhibit different substrate specificities. However, some level of cleavage, particularly by the highly promiscuous Caspase-3, cannot be entirely ruled out in complex biological samples.
Other Cysteine Proteases CalpainsNot ReportedCalpains have distinct substrate specificities, typically cleaving larger protein substrates at sites that are not necessarily dictated by a strict short peptide motif.
CathepsinsNot ReportedCathepsins have varied substrate specificities, often preferring dipeptidyl or broader recognition sites, making significant cleavage of this compound unlikely but not definitively ruled out without direct testing.
Serine Proteases Trypsin, Chymotrypsin, etc.Not ReportedThese proteases have fundamentally different substrate specificity requirements (e.g., cleavage after basic or aromatic residues) and are not expected to cleave this compound.

Experimental Protocols

To ensure reproducible and accurate assessment of protease activity using this compound, a standardized experimental protocol is essential. The following is a detailed methodology for a typical fluorometric caspase activity assay.

Fluorometric Caspase Activity Assay

Objective: To quantify the enzymatic activity of a specific protease (e.g., Caspase-2 or Caspase-3) in cell lysates or with purified enzyme using the fluorogenic substrate this compound.

Materials:

  • This compound substrate (stock solution in DMSO)

  • Purified active caspase enzyme or cell lysates

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm

  • Positive and negative controls (e.g., potent inhibitor for the target caspase)

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare the Assay Buffer and keep it on ice.

    • Dilute the this compound stock solution to the desired final working concentration (typically 20-50 µM) in the Assay Buffer. Prepare enough for all reactions.

  • Sample Preparation:

    • Purified Enzyme: Dilute the purified active caspase to the desired concentration in ice-cold Assay Buffer.

    • Cell Lysates: Prepare cell lysates using a suitable lysis buffer (e.g., containing non-denaturing detergents). Determine the protein concentration of the lysates.

  • Assay Setup (96-well plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add your samples (e.g., 10-50 µg of cell lysate or the diluted purified enzyme) to the appropriate wells.

    • Include appropriate controls:

      • Blank: Assay Buffer only (to measure background fluorescence).

      • Negative Control: Sample with a specific inhibitor for the target caspase.

      • Positive Control: A known source of active caspase.

  • Initiation of Reaction:

    • Add 50 µL of the prepared this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the enzyme concentration and activity and should be determined empirically.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • The fluorescence intensity is proportional to the amount of AMC released, which reflects the protease activity. Data can be expressed as relative fluorescence units (RFU) or converted to the concentration of released AMC using a standard curve.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To better understand the biological relevance of Caspase-2 and -3 and the experimental procedure, the following diagrams are provided.

G Experimental Workflow for Protease Activity Assay cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis reagents Prepare Assay Buffer and Substrate Solution plate Pipette Reagents and Samples into 96-well Plate reagents->plate samples Prepare Purified Enzyme or Cell Lysates samples->plate controls Include Blank, Negative, and Positive Controls initiate Initiate Reaction with This compound controls->initiate incubate Incubate at 37°C initiate->incubate measure Measure Fluorescence (Ex: 380nm, Em: 460nm) incubate->measure analyze Subtract Background and Calculate Protease Activity measure->analyze

Experimental workflow for a fluorometric protease activity assay.

G Simplified Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptors Death Receptors (e.g., Fas, TNFR1) caspase8 Caspase-8 (Initiator) death_receptors->caspase8 FADD/TRADD mitochondria Mitochondria (Cytochrome c release) caspase8->mitochondria Bid cleavage caspase3 Caspase-3 (Executioner) caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA damage) caspase2 Caspase-2 (Initiator) cellular_stress->caspase2 caspase2->mitochondria caspase9 Caspase-9 (Initiator) mitochondria->caspase9 Apaf-1 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cleavage of Cellular Substrates

Simplified overview of the main apoptotic signaling pathways.

References

Validating Ac-LDESD-AMC Assay Results with Western Blotting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Ac-LDESD-AMC fluorometric assay with the gold-standard Western blotting technique for the validation of caspase activity, a key event in apoptosis. Understanding the correlation between these two methods is crucial for generating robust and reliable data in apoptosis research and drug discovery.

At a Glance: this compound Assay vs. Western Blotting

The this compound assay is a rapid and high-throughput method to quantify the enzymatic activity of caspase-2 and caspase-3.[1] In contrast, Western blotting provides a semi-quantitative to quantitative analysis of specific protein levels, including the cleaved (active) forms of caspases and their substrates, offering a direct visualization of the apoptotic cascade.[2][3] While the fluorometric assay measures real-time enzyme kinetics, Western blotting confirms the presence of the specific apoptotic markers.

FeatureThis compound AssayWestern Blotting
Principle Fluorometric detection of AMC released by active caspase-2/3 cleavage of the this compound substrate.[1]Immunodetection of specific proteins (e.g., cleaved caspase-3, cleaved PARP) separated by size.[2][3]
Output Quantitative (Relative Fluorescence Units/µg protein/time)Semi-quantitative to Quantitative (Band Intensity)
Throughput High (96- or 384-well plate format)Low to Medium
Time to Result Rapid (1-2 hours)Lengthy (1-2 days)
Specificity Specific for caspase-2 and -3 activity.[1]Highly specific for the target protein, depending on the antibody.
Validation Requires validation by an orthogonal method like Western blotting.Considered a gold-standard validation technique.

Correlating Assay Results: A Hypothetical Dataset

To validate the results from the this compound assay, a corresponding increase in the levels of cleaved caspase-3 and its downstream target, cleaved PARP, should be observed by Western blotting in a dose-dependent or time-course experiment.

Table 1: Comparison of Caspase-3 Activity and Cleaved Protein Levels

Treatment (e.g., Staurosporine)This compound Assay (RFU/min/µg protein)Western Blot: Cleaved Caspase-3 (Relative Band Intensity)Western Blot: Cleaved PARP (Relative Band Intensity)
Control (0 µM)100 ± 151.01.0
0.5 µM250 ± 282.82.5
1.0 µM520 ± 455.55.1
2.0 µM890 ± 629.28.8

Data are presented as mean ± standard deviation for hypothetical results.

Experimental Protocols

Detailed methodologies for performing the this compound assay and subsequent validation by Western blotting are provided below.

This compound Caspase-2/3 Activity Assay Protocol

This protocol is adapted from standard fluorometric caspase assay procedures.[4]

1. Cell Lysis:

  • Induce apoptosis in your cell line of choice using a known stimulus. Include an untreated control group.
  • Harvest cells and wash with ice-cold PBS.
  • Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT) on ice for 20 minutes.
  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

2. Assay Reaction:

  • In a black 96-well plate, add 50 µg of protein lysate to each well. Bring the total volume to 50 µL with lysis buffer.
  • Prepare a reaction master mix containing 2x reaction buffer (e.g., 100 mM HEPES, pH 7.5, 20% sucrose, 0.2% CHAPS) and 10 µL of 1 mM this compound substrate per reaction.
  • Add 50 µL of the reaction master mix to each well to initiate the reaction. The final substrate concentration will be 50 µM.
  • Include a blank control with lysis buffer and substrate but no cell lysate.

3. Measurement:

  • Immediately place the plate in a fluorescence microplate reader.
  • Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]
  • Take readings every 5 minutes for at least 1 hour.

4. Data Analysis:

  • Subtract the blank reading from all sample readings.
  • Calculate the rate of AMC release by determining the slope of the linear portion of the fluorescence versus time curve.
  • Normalize the activity to the protein concentration (RFU/min/µg protein).

Western Blotting Protocol for Cleaved Caspase-3 and Cleaved PARP

This protocol is a standard procedure for detecting apoptotic markers.[2][3]

1. Sample Preparation:

  • Prepare cell lysates as described in the this compound assay protocol.
  • Denature 20-30 µg of protein lysate per sample by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis:

  • Separate the protein samples on a 12% SDS-polyacrylamide gel.
  • Include a pre-stained protein ladder to monitor migration.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 (recognizing the 17/19 kDa fragments) or cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C.[5][6] Dilute the antibody according to the manufacturer's recommendations.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

6. Analysis:

  • Perform densitometric analysis of the bands using appropriate software.
  • Normalize the intensity of the cleaved protein bands to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizing the Apoptotic Pathways

The following diagrams illustrate the signaling pathways leading to the activation of caspase-3 and caspase-2, which are the primary targets of the this compound substrate.

Caspase3_Activation_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria DISC DISC Formation Death_Receptors->DISC Pro_Caspase8 Pro-caspase-8 DISC->Pro_Caspase8 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-caspase-3 Caspase8->Pro_Caspase3 Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Pro_Caspase9 Pro-caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Active Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Ac_LDESD_AMC This compound Caspase3->Ac_LDESD_AMC PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Fluorescence Fluorescence Ac_LDESD_AMC->Fluorescence Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Caspase-3 activation pathway.

Caspase2_Activation_Pathway Stress_Stimuli Stress Stimuli (e.g., Genotoxic Stress) PIDDosome PIDDosome Formation Stress_Stimuli->PIDDosome Pro_Caspase2 Pro-caspase-2 PIDDosome->Pro_Caspase2 Caspase2 Active Caspase-2 Pro_Caspase2->Caspase2 Ac_LDESD_AMC This compound Caspase2->Ac_LDESD_AMC Bid Bid Caspase2->Bid Cleavage Fluorescence Fluorescence Ac_LDESD_AMC->Fluorescence tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria MOMP MOMP Mitochondria->MOMP Mitochondrial Outer Membrane Permeabilization Apoptosis Apoptosis MOMP->Apoptosis

Caption: Caspase-2 activation pathway.

Conclusion

The this compound assay is a valuable tool for the high-throughput screening and quantification of caspase-2/3 activity. However, due to the complexity of apoptotic signaling and the potential for off-target effects, it is imperative to validate the findings with a specific and reliable method like Western blotting. By demonstrating a clear correlation between the increase in fluorescence from the this compound assay and the appearance of cleaved caspase-3 and its substrates on a Western blot, researchers can ensure the accuracy and integrity of their apoptosis data.

References

A Head-to-Head Comparison: Ac-LDESD-AMC Fluorogenic Assay vs. Luminogenic Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of apoptosis detection, selecting the optimal caspase assay is a critical decision. This guide provides an objective comparison between the fluorogenic substrate Ac-LDESD-AMC and the widely used luminogenic caspase assays, supported by experimental principles and data presentation to inform your choice.

The detection of caspase activity is a cornerstone of apoptosis research. Two prevalent methods, fluorometric and luminometric assays, offer distinct advantages and disadvantages. This guide focuses on a comparison between the this compound fluorogenic substrate, specific for caspase-2 and caspase-3, and the family of luminogenic caspase assays, such as the Caspase-Glo® series.

Principle of Detection

This compound Fluorogenic Assay: This assay employs a synthetic peptide substrate, Ac-Leu-Asp-Glu-Ser-Asp (LDESD), conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, AMC is non-fluorescent. Upon cleavage of the peptide by active caspase-2 or caspase-3, free AMC is released. The liberated AMC can be excited by light at approximately 340-360 nm, and it emits a fluorescent signal at around 440-460 nm. The intensity of this fluorescence is directly proportional to the level of caspase activity in the sample.

Luminogenic Caspase Assays: These assays operate on the principle of bioluminescence. They utilize a pro-luminescent substrate, typically a caspase-specific peptide sequence linked to aminoluciferin. When an active caspase cleaves the peptide, aminoluciferin is released. This then acts as a substrate for a thermostable luciferase enzyme, which is also included in the reagent mix. The luciferase-catalyzed reaction generates a stable, "glow-type" luminescent signal. The intensity of the emitted light is proportional to the caspase activity.[1][2]

Performance Characteristics: A Comparative Analysis

Luminogenic assays generally exhibit superior performance characteristics compared to their fluorogenic counterparts. This is primarily due to the inherent low background and high signal amplification of bioluminescent reactions.

FeatureThis compound (Fluorogenic)Luminogenic Caspase Assays (e.g., Caspase-Glo®)
Detection Method FluorescenceLuminescence
Principle Cleavage of a peptide-AMC conjugate releases fluorescent AMC.Cleavage of a pro-luminescent substrate releases aminoluciferin, which is then used by luciferase to produce light.[1][2]
Sensitivity ModerateHigh (up to 1000-fold more sensitive than fluorescent assays)[3]
Signal-to-Noise Ratio GoodExcellent (significantly higher than fluorescent assays)[3]
Dynamic Range GoodExcellent (often linear over several orders of magnitude)[2]
Assay Format Multi-step (cell lysis, substrate addition, incubation)Simplified "add-mix-measure" format[1][2]
Multiplexing Possible with spectrally distinct fluorophores.Can be multiplexed with fluorescent and colorimetric assays.[4][5][6]
Compound Interference Potential for interference from fluorescent compounds.Less prone to interference from fluorescent compounds.[7]

Experimental Protocols

Detailed methodologies for performing both types of assays are crucial for obtaining reliable and reproducible results.

This compound Fluorometric Assay Protocol (General)

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • Cell Lysis:

    • Culture cells to the desired density and induce apoptosis.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well black microplate, add a standardized amount of cell lysate to each well.

    • Prepare a reaction buffer containing DTT.

    • Add the this compound substrate to the reaction buffer to a final concentration of 50 µM.

    • Add the reaction mix to the cell lysate.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Luminogenic Caspase Assay Protocol (e.g., Caspase-Glo® 3/7)

This protocol is based on the simplified "add-mix-measure" format of the Caspase-Glo® assays.[2][8]

  • Assay Plate Preparation:

    • Plate cells in a 96-well white-walled microplate and induce apoptosis.

    • Include wells with untreated cells as a negative control and wells with medium only as a background control.

  • Reagent Preparation:

    • Reconstitute the lyophilized Caspase-Glo® substrate with the provided buffer.

  • Assay Reaction:

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add a volume of Caspase-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]

  • Incubation:

    • Mix the contents of the wells on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 30 minutes to 3 hours, protected from light.[2]

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.[2]

Visualizing the Methodologies

To further clarify the experimental processes and underlying biological pathways, the following diagrams are provided.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Executioner Caspases Executioner Caspases Cellular Substrates Cellular Substrates Executioner Caspases->Cellular Substrates Cleavage of Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Caspase-3->Executioner Caspases Activates other Apoptosis Apoptosis Cellular Substrates->Apoptosis Fluorogenic_Assay_Workflow Start Start Cell Culture & Apoptosis Induction Cell Culture & Apoptosis Induction Start->Cell Culture & Apoptosis Induction Cell Lysis Cell Lysis Cell Culture & Apoptosis Induction->Cell Lysis Add this compound Substrate Add this compound Substrate Cell Lysis->Add this compound Substrate Incubation (37°C) Incubation (37°C) Add this compound Substrate->Incubation (37°C) Caspase-2/3 Cleavage Caspase-2/3 Cleavage Incubation (37°C)->Caspase-2/3 Cleavage Release of free AMC Release of free AMC Caspase-2/3 Cleavage->Release of free AMC Fluorescence Measurement (Ex: 360nm, Em: 460nm) Fluorescence Measurement (Ex: 360nm, Em: 460nm) Release of free AMC->Fluorescence Measurement (Ex: 360nm, Em: 460nm) End End Fluorescence Measurement (Ex: 360nm, Em: 460nm)->End Luminogenic_Assay_Workflow Start Start Cell Culture & Apoptosis Induction in Plate Cell Culture & Apoptosis Induction in Plate Start->Cell Culture & Apoptosis Induction in Plate Add Caspase-Glo® Reagent (Substrate + Luciferase) Add Caspase-Glo® Reagent (Substrate + Luciferase) Cell Culture & Apoptosis Induction in Plate->Add Caspase-Glo® Reagent (Substrate + Luciferase) Cell Lysis & Caspase Cleavage Cell Lysis & Caspase Cleavage Add Caspase-Glo® Reagent (Substrate + Luciferase)->Cell Lysis & Caspase Cleavage Release of Aminoluciferin Release of Aminoluciferin Cell Lysis & Caspase Cleavage->Release of Aminoluciferin Luciferase Reaction Luciferase Reaction Release of Aminoluciferin->Luciferase Reaction Light Production Light Production Luciferase Reaction->Light Production Luminescence Measurement Luminescence Measurement Light Production->Luminescence Measurement End End Luminescence Measurement->End

References

Unmasking Caspase Activity: A Comparative Guide to Ac-LDESD-AMC Specificity in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis research, the precise measurement of specific caspase activity in complex biological samples is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-LDESD-AMC, primarily targeting caspase-2, with other available alternatives, supported by experimental data and detailed protocols. Understanding the specificity of these substrates is crucial for generating reliable and interpretable data in studies of apoptosis, neurodegenerative diseases, and cancer.

The accurate assessment of individual caspase activity in environments such as cell lysates or tissue homogenates is often confounded by the overlapping substrate specificities of these proteases. While this compound is marketed as a caspase-2 substrate, a thorough evaluation of its specificity and performance against other caspases in a mixed environment is essential for robust experimental design.

Comparative Analysis of Caspase-2 Substrates

The ideal caspase substrate exhibits high affinity and specificity for its target enzyme, minimizing off-target cleavage by other proteases present in the sample. Here, we compare the performance of this compound's core recognition sequence (LDESD) with other commonly used caspase-2 substrates.

A study by Dempsey et al. (2014) developed a more selective pentapeptide substrate for caspase-2, Ac-VDTTD-AFC, and compared its performance to Ac-VDVAD-AFC. Their findings highlight the challenges of achieving specificity and provide a benchmark for evaluating caspase-2 substrates.

Table 1: Kinetic Comparison of Caspase-2 Substrates with Caspase-2 and Caspase-3

SubstrateCaspasekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
Ac-VDVAD-AFC Caspase-20.8 ± 0.114 ± 257,000
Caspase-31.9 ± 0.28 ± 1240,000
Ac-VDTTD-AFC Caspase-22.5 ± 0.315 ± 2170,000
Caspase-30.4 ± 0.0512 ± 233,000

Data adapted from Dempsey, et al. (2014). Assays were performed with purified, active site-titrated caspases.

As the table demonstrates, Ac-VDVAD-AFC is cleaved more efficiently by caspase-3 than by its intended target, caspase-2. In contrast, Ac-VDTTD-AFC shows a significant improvement in selectivity for caspase-2 over caspase-3. While direct data for this compound is unavailable, its tetrapeptide nature suggests it may also be susceptible to off-target cleavage by other caspases, particularly the highly abundant and active executioner caspases like caspase-3 and -7. This underscores the importance of using appropriate controls and, when possible, employing more specific substrates or complementary methods to confirm caspase-2 activity.

Experimental Protocols

Accurate measurement of caspase activity in complex samples requires meticulous experimental design. Below are detailed protocols for a general fluorometric caspase activity assay in cell lysates, which can be adapted for use with this compound and other substrates.

Protocol: Fluorometric Caspase Activity Assay in Cell Lysates

1. Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Fluorogenic caspase substrate (e.g., this compound)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% sucrose)

  • 96-well black microplate

  • Fluorometric plate reader with appropriate excitation/emission filters (for AMC substrates: Ex ~380 nm, Em ~460 nm)

2. Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.

  • Cell Lysis:

    • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a concentration of 1-5 x 10⁶ cells/50 µL.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) containing the caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading in the assay.

  • Caspase Activity Assay:

    • In a 96-well black microplate, add 50-100 µg of protein lysate per well.

    • Bring the final volume in each well to 100 µL with Assay Buffer.

    • Add the fluorogenic substrate (e.g., this compound) to a final concentration of 50 µM.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometric plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from a well with buffer and substrate only).

    • Plot the fluorescence intensity versus time. The rate of increase in fluorescence is proportional to the caspase activity.

    • Compare the activity in treated samples to the untreated controls.

Important Considerations:

  • Substrate Specificity Controls: To assess the contribution of caspases other than the target, consider using specific inhibitors in parallel reactions.

  • Protease Inhibitors: Do not use broad-spectrum protease inhibitors in the lysis buffer as they may interfere with caspase activity.

  • Linear Range: Ensure that the substrate is not depleted during the assay by monitoring the reaction kinetics. The reaction should be in the linear range.

Visualizing the Caspase-2 Activation Pathway

Caspase-2 is considered an initiator caspase, and its activation is often mediated by a large protein complex called the PIDDosome. Understanding this pathway is crucial for interpreting experimental results related to caspase-2 activity.

Caspase2_Activation_Pathway cluster_stimulus Cellular Stress cluster_downstream Downstream Events Stress e.g., DNA Damage PIDD PIDD Stress->PIDD induces RAIDD RAIDD PIDD->RAIDD recruits Procaspase2 Pro-caspase-2 RAIDD->Procaspase2 recruits ActiveCaspase2 Active Caspase-2 Procaspase2->ActiveCaspase2 dimerization & auto-activation BID BID ActiveCaspase2->BID cleaves tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion induces MOMP Apoptosis Apoptosis Mitochondrion->Apoptosis cytochrome c release

Caption: Caspase-2 activation via the PIDDosome complex.

This diagram illustrates the signaling cascade leading to the activation of caspase-2 in response to cellular stress, such as DNA damage. The formation of the PIDDosome complex brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and auto-activation. Active caspase-2 can then cleave downstream substrates like BID, leading to mitochondrial outer membrane permeabilization (MOMP) and the induction of apoptosis.

Experimental Workflow for Assessing Substrate Specificity

To empirically determine the specificity of a caspase substrate like this compound in your experimental system, a systematic workflow is recommended.

Substrate_Specificity_Workflow cluster_sample Sample Preparation cluster_assay Caspase Activity Assay cluster_analysis Data Analysis CellCulture Cell Culture ApoptosisInduction Apoptosis Induction CellCulture->ApoptosisInduction CellLysis Cell Lysis ApoptosisInduction->CellLysis AssaySetup Assay Setup (Lysate + Substrate) CellLysis->AssaySetup NoInhibitor No Inhibitor (Total Activity) AssaySetup->NoInhibitor Casp2Inhibitor Caspase-2 Inhibitor AssaySetup->Casp2Inhibitor OtherCaspInhibitors Other Caspase Inhibitors AssaySetup->OtherCaspInhibitors FluorescenceMeasurement Fluorescence Measurement NoInhibitor->FluorescenceMeasurement Casp2Inhibitor->FluorescenceMeasurement OtherCaspInhibitors->FluorescenceMeasurement DataComparison Compare Activity (Inhibited vs. Uninhibited) FluorescenceMeasurement->DataComparison SpecificityConclusion Determine Substrate Specificity DataComparison->SpecificityConclusion

Caption: Workflow for determining caspase substrate specificity.

This workflow outlines the key steps to assess how specific a substrate is for a particular caspase within a complex mixture. By comparing the total caspase activity with the activity remaining after the addition of specific caspase inhibitors, researchers can deduce the contribution of each caspase to the cleavage of the substrate.

References

A Head-to-Head Comparison of Ac-LDESD-AMC and Ac-LEHD-AMC for Caspase-9 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intrinsic apoptosis pathway, the accurate measurement of caspase-9 activity is paramount. The choice of a fluorogenic substrate is a critical determinant of assay sensitivity and specificity. This guide provides an objective comparison of two commonly discussed tetrapeptide substrates, Ac-LDESD-AMC and Ac-LEHD-AMC, to inform the selection process for caspase-9 activity assays.

This comparison synthesizes available experimental data to evaluate the performance of each substrate, offering insights into their respective specificities and efficiencies. Detailed experimental protocols and visual representations of the relevant biological pathway and experimental workflow are also provided to support robust experimental design.

Performance Comparison: this compound vs. Ac-LEHD-AMC

The selection of an appropriate substrate is crucial for the accurate quantification of caspase-9 activity. While Ac-LEHD-AMC is a widely recognized and preferred substrate for caspase-9, recent proteomic studies have shed light on the relevance of the LDESD sequence in the context of caspase-9 cleavage.

FeatureThis compoundAc-LEHD-AMC
Peptide Sequence Acetyl-Leu-Asp-Glu-Ser-Asp-7-amino-4-methylcoumarinAcetyl-Leu-Glu-His-Asp-7-amino-4-methylcoumarin
Established Primary Target Primarily reported as a substrate for Caspase-2 and Caspase-3.[1]Caspase-9.[2]
Caspase-9 Cleavage Evidence Deep substrate profiling has identified LESD↓(G/S) as a cleavage motif for caspase-9 in cell lysates, indicating it is a bona fide substrate.[3]Extensive use and characterization have established Ac-LEHD-AMC as a selective and efficient substrate for caspase-9.[2][4][5]
Specificity Profile May exhibit cross-reactivity with other caspases, particularly caspase-2 and -3.[1]While primarily selective for caspase-9, some level of cleavage by other caspases may occur, as is common with tetrapeptide substrates.
Excitation/Emission (AMC) ~340-360 nm / ~440-460 nm~341 nm / ~441 nm[2]

Key Insights from Experimental Data

Ac-LEHD-AMC is the canonical and well-characterized fluorogenic substrate for caspase-9. Its peptide sequence, LEHD, is recognized with high efficiency by the active site of caspase-9. This substrate is extensively used in the scientific community for reliable and sensitive measurement of caspase-9 activity in various experimental settings.

This compound , while commercially available and often associated with caspase-2, has been shown to be a substrate for caspase-9. A comprehensive study utilizing deep substrate profiling by subtiligase N-terminomics identified the LESD↓(G/S) cleavage motif as being processed by caspase-9 in native cell lysates.[3] This finding is significant as it validates that the LDESD sequence is recognized and cleaved by caspase-9 in a biological context. However, it is also marketed as a substrate for caspase-2 and caspase-3, suggesting a broader specificity profile that researchers should consider.[1]

For investigators prioritizing high specificity for caspase-9, Ac-LEHD-AMC remains the recommended choice based on the wealth of validation data available. However, the discovery of LDESD as a caspase-9 cleavage site opens possibilities for its use, particularly in studies where the broader caspase activation profile is being investigated. Researchers using this compound for caspase-9 assays should perform appropriate controls to account for potential contributions from other caspases.

Signaling Pathway and Experimental Workflow

To provide a comprehensive resource, the following diagrams illustrate the intrinsic apoptosis pathway leading to caspase-9 activation and a general experimental workflow for utilizing these fluorogenic substrates.

Intrinsic Apoptosis Pathway Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion e.g., DNA damage Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 (active) Caspase-9 (active) Apoptosome->Caspase-9 (active) activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome recruitment Pro-caspase-3 Pro-caspase-3 Caspase-9 (active)->Pro-caspase-3 cleavage Caspase-3 (active) Caspase-3 (active) Pro-caspase-3->Caspase-3 (active) Substrate Cleavage Substrate Cleavage Caspase-3 (active)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.

Caspase-9 Activity Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Induce Apoptosis Induce Apoptosis Prepare Cell Lysate Prepare Cell Lysate Induce Apoptosis->Prepare Cell Lysate Determine Protein Concentration Determine Protein Concentration Prepare Cell Lysate->Determine Protein Concentration Add Fluorogenic Substrate Add Fluorogenic Substrate Determine Protein Concentration->Add Fluorogenic Substrate Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Add Fluorogenic Substrate Incubate Incubate Add Fluorogenic Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: General workflow for a fluorometric caspase-9 assay.

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-9 activity assay in a 96-well plate format, which can be adapted for either Ac-LEHD-AMC or this compound.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Protease inhibitor cocktail (optional, added to lysis buffer)

  • Ac-LEHD-AMC or this compound fluorogenic substrate

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells at a desired density and treat with an apoptosis-inducing agent for the desired time. Include an untreated control.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Caspase-9 Activity Assay:

    • Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with assay buffer.

    • Prepare a master mix containing the assay buffer and the fluorogenic substrate. The final concentration of the substrate is typically in the range of 20-50 µM.

    • Add 50 µL of each cell lysate to individual wells of the 96-well plate.

    • Initiate the reaction by adding 50 µL of the substrate master mix to each well.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometer with excitation at ~350 nm and emission at ~450 nm.

    • The rate of increase in fluorescence is proportional to the caspase-9 activity.

    • Calculate the caspase-9 activity as the change in relative fluorescence units (RFU) per minute per microgram of protein.

    • Compare the activity in treated samples to the untreated controls.

Note: This protocol serves as a general guideline. Optimization of cell number, lysate concentration, substrate concentration, and incubation time may be necessary for specific cell types and experimental conditions.

References

A Comparative Guide to Caspase-6 Activity Assays: Evaluating Reproducibility and Reliability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common methodologies for measuring the activity of caspase-6, a key executioner caspase implicated in apoptosis and neurodegenerative diseases. We will focus on the prevalent fluorogenic substrate-based assays and compare their performance against more specific, protein-based methods.

A critical point of clarification: while the term "Ac-LDESD-AMC" was referenced, this substrate is primarily selective for caspase-2 and caspase-3. The consensus tetrapeptide cleavage motif for caspase-6 is Val-Glu-Ile-Asp (VEID). Therefore, this guide will focus on assays utilizing the Ac-VEID-AMC substrate and its alternatives.

The reliability of any caspase-6 assay hinges on its specificity, particularly in complex biological samples like cell lysates where multiple caspases may be active. While convenient, assays based on small peptide substrates like Ac-VEID-AMC can suffer from a lack of specificity, as other caspases can also cleave this sequence, albeit less efficiently. This guide will explore assays that leverage the natural and highly specific caspase-6 substrate, lamin A, which offer enhanced reliability.

Quantitative Performance Comparison

The following tables summarize key performance metrics for different caspase-6 assay formats. These metrics are crucial for assessing the suitability of an assay for applications such as high-throughput screening (HTS) and inhibitor profiling.

Table 1: Assay Performance Metrics

ParameterAc-VEID-AMC/AFC Fluorogenic AssayLamin A Cleavage ELISAWhole-Cell Lamin A Cleavage Assay
Principle Cleavage of a synthetic peptide releases a fluorescent molecule (AMC/AFC).ELISA detection of a neo-epitope on lamin A generated by caspase-6 cleavage.In-cell ELISA detection of endogenous cleaved lamin A.
Specificity Moderate; cross-reactivity with caspase-3 and -7 is possible.High; lamin A is a highly specific substrate for caspase-6.High; reflects physiological cleavage of the endogenous substrate.
Sensitivity Signal-to-noise ratio drops below 3 at 10 nM of caspase-6.Signal-to-noise ratio is >3 at 10 nM of caspase-6.Robust signal-to-background ratio of 8.8-fold with 3 µM staurosporine.
Z'-Factor 0.88 (for inhibitor screening kit)Not explicitly reported, but high S/N suggests suitability for HTS.≥0.7 (highly robust for HTS).
Context Biochemical assays with purified enzymes or cell lysates.Biochemical assays with purified components or cell lysates.Intact cell-based assay, measures endogenous activity.

Table 2: Kinetic and Inhibition Parameters

ParameterSubstrate: Ac-VEID-AFCSubstrate: Full-Length Lamin AReference
K_m 125 µM0.11 µM
k_cat/K_m (s⁻¹M⁻¹) 1.1 x 10⁵1.3 x 10⁶
Inhibitor IC₅₀ (Ac-VEID-CHO) 56 ± 6 nM64 ± 20 nM

The data clearly indicates that while both assay types can be used for inhibitor screening (as shown by similar IC₅₀ values), the lamin A protein is a significantly more efficient and specific substrate for caspase-6, as evidenced by its >1000-fold lower K_m and 10-fold higher catalytic efficiency (k_cat/K_m).

Signaling and Experimental Workflow Diagrams

Visualizing the biological context and the experimental procedure is essential for understanding and implementing these assays.

Caspase6_Pathway cluster_initiator Initiator Caspases cluster_executioner Executioner Caspases cluster_substrates Substrates Casp8 Caspase-8 ProCasp6 Pro-Caspase-6 Casp8->ProCasp6 cleavage Casp9 Caspase-9 Casp9->ProCasp6 cleavage Casp6 Active Caspase-6 ProCasp6->Casp6 activation LaminA Lamin A Casp6->LaminA cleavage at VEID motif CleavedLaminA Cleaved Lamin A LaminA->CleavedLaminA Apoptosis Apoptosis CleavedLaminA->Apoptosis ApoptoticSignal Apoptotic Signal (e.g., Staurosporine) ApoptoticSignal->Casp8 ApoptoticSignal->Casp9

Caption: Caspase-6 activation pathway in apoptosis.

Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Lysate Prepare Cell Lysate or Purified Enzyme Plate Aliquot into 96-well Plate Lysate->Plate Inhibitor Add Test Inhibitor (optional) Plate->Inhibitor Substrate Add Ac-VEID-AMC Substrate Solution Inhibitor->Substrate Incubate Incubate at 37°C Substrate->Incubate Read Measure Fluorescence (Ex: 360nm, Em: 440nm) Incubate->Read Data Data Analysis (Calculate Activity/Inhibition) Read->Data

Caption: Workflow for a fluorogenic Ac-VEID-AMC caspase-6 assay.

Detailed Experimental Protocols

Protocol 1: Fluorogenic Caspase-6 Activity Assay using Ac-VEID-AMC

This protocol is adapted from commercially available kits and provides a method for measuring caspase-6 activity in cell lysates.

Materials:

  • Lysis Buffer: 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT.

  • Assay Buffer (1X): 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol.

  • Caspase-6 Substrate (Ac-VEID-AMC): 10 mM stock in DMSO.

  • Caspase-6 Inhibitor (Ac-VEID-CHO): Optional, for control wells.

  • 96-well black, flat-bottom microplate.

  • Fluorimeter with 360 nm excitation and 440-460 nm emission capabilities.

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cell culture as required by your experimental design.

    • Pellet 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new tube. Determine protein concentration using a standard protein assay.

  • Assay Reaction:

    • Dilute the cell lysate to 1-2 mg/mL with 1X Assay Buffer.

    • Add 50 µL of cell lysate per well in the 96-well plate.

    • For inhibitor controls, pre-incubate the lysate with the inhibitor (e.g., 0.5 µM Ac-VEID-CHO) for 10-15 minutes.

    • Prepare the Substrate Solution: Dilute the Ac-VEID-AMC stock to a final concentration of 50 µM in 1X Assay Buffer.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to each well. The total reaction volume is 100 µL.

  • Measurement:

    • Immediately place the plate in the fluorimeter.

    • Measure fluorescence intensity (Ex: 360 nm, Em: 440 nm) at 5-minute intervals for 30-60 minutes at 37°C.

    • The rate of increase in fluorescence is proportional to caspase-6 activity.

Protocol 2: Electrochemiluminescence (ECL) ELISA for Cleaved Lamin A

This protocol provides a highly specific method for quantifying caspase-6 activity based on the cleavage of its protein substrate, lamin A.

Materials:

  • Caspase Cleavage Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.

  • Purified recombinant human lamin A protein.

  • Purified active caspase-6 or cell lysate.

  • Primary Antibody: Rabbit anti-cleaved lamin A (neo-epitope specific).

  • Secondary Antibody: SULFO-TAG conjugated anti-rabbit antibody.

  • High-bind 96-well plates (e.g., Mesoscale Discovery).

  • Blocking Buffer: 5% BSA in PBS.

  • ECL Plate Reader.

Procedure:

  • In Vitro Cleavage Reaction:

    • In a microcentrifuge tube, incubate 100 ng of pure lamin A protein with varying concentrations of active caspase-6 (e.g., 0.1-100 nM) or cell lysate in Caspase Cleavage Buffer.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by flash-freezing in liquid nitrogen.

  • ELISA Detection:

    • Spot 5 µL of the thawed reaction mixture (containing 25 ng of total lamin A) onto the bottom of the high-bind plate wells.

    • Incubate for 1 hour at room temperature to allow protein adsorption.

    • Wash wells with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Wash wells 3 times with PBS containing 0.05% Tween-20 (PBS-T).

    • Add 25 µL of the primary anti-cleaved lamin A antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room

A Comparative Guide to Correlating Caspase-6 Activity with Apoptotic Morphology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a fluorogenic caspase-6 assay, utilizing the substrate Ac-VEID-AMC, with other standard methods for detecting apoptosis. It aims to objectively evaluate the correlation between the fluorescence generated by caspase-6 activity and the classical morphological hallmarks of programmed cell death. This document offers detailed experimental protocols, quantitative comparisons, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Apoptosis and the Role of Caspase-6

Apoptosis is a genetically programmed and highly regulated process of cell suicide that is critical for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is characterized by a series of distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[1][2] The execution of these events is largely orchestrated by a family of cysteine proteases known as caspases.

Caspases are synthesized as inactive zymogens and, upon activation, form a proteolytic cascade that dismantles the cell in a controlled manner.[2][3] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7). While caspase-3 is the most extensively studied executioner, caspase-6 plays a unique and critical role in the apoptotic process, including the cleavage of key substrates like nuclear lamins, which directly contributes to the breakdown of the nuclear envelope, a hallmark of apoptosis.[4]

Measuring Apoptosis: A Comparison of Key Methodologies

The selection of an appropriate assay for detecting apoptosis is crucial and depends on the specific experimental question, the cell type, and the desired endpoint (e.g., early vs. late-stage apoptosis, quantification, or morphological observation). This guide focuses on comparing a fluorogenic caspase-6 assay with two other widely used methods: Annexin V staining for phosphatidylserine exposure and the TUNEL assay for DNA fragmentation.

Fluorogenic Caspase-6 Assay (Ac-VEID-AMC)

This assay provides a quantitative measure of caspase-6 activity, a key biochemical event in the execution phase of apoptosis.

  • Principle: The assay utilizes a synthetic peptide substrate, Ac-VEID-AMC, which consists of the caspase-6 recognition sequence (VEID) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-6, the AMC moiety is released and emits a fluorescent signal that can be quantified. The intensity of the fluorescence is directly proportional to the level of caspase-6 activity in the sample.

  • Detection: The fluorescence is typically measured using a fluorometer or a fluorescence microplate reader. It can also be adapted for imaging using fluorescence microscopy.

Annexin V Staining

This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Principle: Annexin V is a cellular protein that has a high affinity for PS. In this assay, Annexin V is conjugated to a fluorescent dye (e.g., FITC, PE, or APC). When incubated with cells, the labeled Annexin V binds to the exposed PS on the surface of apoptotic cells.

  • Detection: The fluorescently labeled cells can be detected and quantified using flow cytometry or visualized by fluorescence microscopy.[5] Co-staining with a viability dye like propidium iodide (PI) or 7-AAD allows for the differentiation between early apoptotic (Annexin V positive, PI/7-AAD negative), late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive), and live cells (Annexin V negative, PI/7-AAD negative).[6]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The labeled DNA breaks can be visualized by fluorescence microscopy or quantified by flow cytometry.[7] While highly sensitive, the TUNEL assay can also label cells undergoing necrosis, which may also involve DNA fragmentation, potentially leading to false positives.[8]

Quantitative Comparison of Apoptosis Detection Assays

The following table summarizes the key performance characteristics of the fluorogenic caspase-6 assay, Annexin V staining, and the TUNEL assay. It is important to note that obtaining direct, head-to-head quantitative comparisons for caspase-6 specific assays against other methods is challenging and not extensively documented in the literature. The data presented here is a composite from various studies, including those focusing on the more common caspase-3, to provide a general performance overview.

FeatureFluorogenic Caspase-6 Assay (Ac-VEID-AMC)Annexin V StainingTUNEL Assay
Apoptotic Stage Detected Mid- to Late Execution PhaseEarlyLate
Principle Enzymatic cleavage of a fluorogenic substrateBinding to externalized phosphatidylserineLabeling of DNA strand breaks
Primary Detection Method Fluorometry, Fluorescence MicroscopyFlow Cytometry, Fluorescence MicroscopyFlow Cytometry, Fluorescence Microscopy
Sensitivity High; can detect low levels of enzyme activity.[9]High; detects early apoptotic events.[10]High; can detect a small number of DNA breaks.[8]
Specificity Specific for caspase-6 activity, but the VEID sequence can be cleaved by other caspases like caspase-3 at high concentrations.[9] Using specific inhibitors or knockout cell lines can improve specificity.[9]Specific for exposed phosphatidylserine, which can also occur in necrotic cells. Co-staining with viability dyes is essential.Not entirely specific for apoptosis; can also detect DNA fragmentation in necrotic cells.[8]
Time to Detection Typically a few hours after apoptotic induction, coinciding with executioner caspase activation.As early as 30 minutes to a few hours after apoptotic stimulus.Several hours after apoptotic induction, as DNA fragmentation is a later event.
Quantitative Capability Highly quantitative; fluorescence intensity correlates with enzyme activity.Quantitative with flow cytometry (percentage of positive cells).Quantitative with flow cytometry (percentage of positive cells).
Correlation with Morphology Good; caspase-6 activation directly leads to nuclear lamina breakdown and subsequent nuclear morphological changes.Moderate; PS flip is an early event that precedes major morphological changes.Good; DNA fragmentation is closely associated with chromatin condensation and nuclear fragmentation.
Advantages Direct measure of a key enzymatic activity in the apoptotic pathway; high throughput potential.Detects a very early event in apoptosis; widely used and well-characterized.Can be used on tissue sections (in situ); provides spatial information.
Disadvantages Requires cell lysis for most quantitative assays, losing single-cell morphological information; substrate specificity can be an issue.[9]Can stain necrotic cells; requires intact plasma membrane for initial specificity.Detects a late-stage event, missing early apoptosis; potential for false positives from necrosis.[8]

Signaling Pathways and Experimental Workflows

Caspase-6 Activation Pathway in Apoptosis

Caspase-6 is an executioner caspase that can be activated through multiple pathways during apoptosis. A key activation route involves proteolytic cleavage by initiator caspases, such as caspase-9 (in the intrinsic pathway) or caspase-8 (in the extrinsic pathway), as well as by the fellow executioner caspase, caspase-3.[3][11] Once activated, caspase-6 cleaves a specific set of cellular substrates, including Lamin A/C, leading to the dismantling of the nuclear lamina and contributing to the characteristic nuclear morphology of apoptosis.

G Caspase-6 Activation in Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA Damage, Death Receptor Ligation) Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Apoptotic_Stimuli->Initiator_Caspases activate Caspase_3 Caspase-3 Initiator_Caspases->Caspase_3 activate Pro_Caspase_6 Pro-Caspase-6 (Inactive) Initiator_Caspases->Pro_Caspase_6 cleave & activate Caspase_3->Pro_Caspase_6 cleave & activate Active_Caspase_6 Active Caspase-6 Pro_Caspase_6->Active_Caspase_6 Lamin_AC Lamin A/C Active_Caspase_6->Lamin_AC cleave Nuclear_Lamina_Breakdown Nuclear Lamina Breakdown Lamin_AC->Nuclear_Lamina_Breakdown leads to Apoptotic_Morphology Apoptotic Morphology (Chromatin Condensation, Nuclear Fragmentation) Nuclear_Lamina_Breakdown->Apoptotic_Morphology contributes to G Experimental Workflow: Fluorogenic Caspase-6 Assay Start Start: Treat cells to induce apoptosis Harvest Harvest cells (e.g., by centrifugation) Start->Harvest Lyse Lyse cells on ice to release intracellular contents Harvest->Lyse Centrifuge Centrifuge to pellet cell debris Lyse->Centrifuge Supernatant Collect supernatant (cell lysate) Centrifuge->Supernatant Protein_Assay Determine protein concentration of lysate (e.g., BCA assay) Supernatant->Protein_Assay Assay_Setup Set up assay in a 96-well plate: - Lysate (normalized protein amount) - Assay Buffer - Ac-VEID-AMC substrate Protein_Assay->Assay_Setup Incubate Incubate at 37°C Assay_Setup->Incubate Measure Measure fluorescence over time (Ex: ~360 nm, Em: ~440 nm) Incubate->Measure Analyze Analyze data: - Calculate rate of fluorescence increase - Compare treated vs. control Measure->Analyze End End Analyze->End

References

Independent Validation of Ac-LDESD-AMC Assay in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Ac-LDESD-AMC fluorogenic assay for caspase-2 and -3 activity with alternative assays for key apoptosis-related caspases. The performance of these assays is evaluated in a hypothetical validation study using the Jurkat human T-lymphocyte cell line, a well-established model for apoptosis research, treated with staurosporine to induce programmed cell death.

Comparative Analysis of Caspase Assays

The following tables summarize the key characteristics and hypothetical performance data of the this compound assay alongside two common alternatives: the Ac-DEVD-AMC assay for caspase-3/7 and the Ac-LEHD-AMC assay for caspase-9. The data represents expected outcomes from a validation experiment designed to assess assay sensitivity, specificity, and linearity in Jurkat cells.

Table 1: Assay Substrate Specificity and Detection Properties

FeatureThis compound AssayAc-DEVD-AMC AssayAc-LEHD-AMC Assay
Target Caspases Caspase-2, Caspase-3Caspase-3, Caspase-7Caspase-9
Peptide Substrate Ac-Leu-Asp-Glu-Ser-Asp-AMCAc-Asp-Glu-Val-Asp-AMCAc-Leu-Glu-His-Asp-AMC
Fluorophore AMC (7-amino-4-methylcoumarin)AMC (7-amino-4-methylcoumarin)AMC (7-amino-4-methylcoumarin)
Excitation (nm) 360-380360-380340-360
Emission (nm) 440-460440-460440-460

Table 2: Hypothetical Performance Data in Staurosporine-Treated Jurkat Cells

ParameterThis compound AssayAc-DEVD-AMC AssayAc-LEHD-AMC Assay
Basal Activity (RFU) 150 ± 15120 ± 1080 ± 8
Induced Activity (RFU) 1250 ± 801800 ± 110950 ± 60
Fold Induction 8.315.011.9
Z'-factor 0.850.920.88
Limit of Detection (nM AMC) 528
Linear Range (µM AMC) 0.01 - 100.005 - 100.02 - 10
Inhibition by Z-VAD-FMK >95%>95%>95%
(RFU = Relative Fluorescence Units; Z'-factor is a measure of assay quality; Z-VAD-FMK is a pan-caspase inhibitor used as a negative control)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Induction of Apoptosis
  • Cell Line: Jurkat (human T-lymphocyte) cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in suspension culture at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Apoptosis: Jurkat cells were seeded at a density of 1 x 10^6 cells/mL. Apoptosis was induced by treating the cells with 1 µM staurosporine for 4 hours. Untreated cells served as a negative control. A pan-caspase inhibitor, Z-VAD-FMK (50 µM), was added one hour prior to staurosporine treatment for inhibitor control wells.[1]

Preparation of Cell Lysates
  • After treatment, cells were harvested by centrifugation at 500 x g for 5 minutes.

  • The cell pellet was washed once with ice-cold phosphate-buffered saline (PBS).

  • Cells were resuspended in ice-cold lysis buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) at a concentration of 1 x 10^7 cells/mL.

  • The cell suspension was incubated on ice for 15 minutes with vortexing every 5 minutes.

  • The lysate was centrifuged at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • The supernatant (cell lysate) was transferred to a fresh, pre-chilled microcentrifuge tube and kept on ice for immediate use or stored at -80°C.

  • Protein concentration in the lysate was determined using a Bradford assay.

Caspase Activity Assays
  • A 2X reaction buffer was prepared (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol).

  • In a 96-well black, flat-bottom plate, 50 µL of cell lysate (normalized for protein concentration, typically 20-50 µg of total protein) was added to each well.

  • 50 µL of the 2X reaction buffer containing the respective fluorogenic substrate (this compound, Ac-DEVD-AMC, or Ac-LEHD-AMC) at a final concentration of 50 µM was added to each well.

  • The plate was incubated at 37°C for 1-2 hours, protected from light.

  • The fluorescence was measured using a microplate reader with the appropriate excitation and emission wavelengths for AMC (Ex: 380 nm, Em: 460 nm).

  • Fluorescence readings were blank-subtracted (using lysis buffer and substrate without cell lysate) and expressed as relative fluorescence units (RFU).

Visualizations

Signaling Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors bind DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 activates Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Procaspase-2 Procaspase-2 Caspase-2 Caspase-2 Procaspase-2->Caspase-2 cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Caspase-3->Procaspase-2 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Overview of the major caspase activation pathways in apoptosis.

Experimental Workflow

cluster_assays Assays Jurkat Cell Culture Jurkat Cell Culture Apoptosis Induction Apoptosis Induction Jurkat Cell Culture->Apoptosis Induction 1 µM Staurosporine, 4h Cell Harvesting Cell Harvesting Apoptosis Induction->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Caspase Activity Assay Caspase Activity Assay Protein Quantification->Caspase Activity Assay Fluorescence Measurement Fluorescence Measurement Caspase Activity Assay->Fluorescence Measurement Ex:380nm, Em:460nm This compound This compound Caspase Activity Assay->this compound Ac-DEVD-AMC Ac-DEVD-AMC Caspase Activity Assay->Ac-DEVD-AMC Ac-LEHD-AMC Ac-LEHD-AMC Caspase Activity Assay->Ac-LEHD-AMC Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: Experimental workflow for the validation of caspase assays.

Logical Relationship of Assay Validation

New Cell Line New Cell Line Assay Validation Assay Validation New Cell Line->Assay Validation Linearity Linearity Assay Validation->Linearity Sensitivity Sensitivity Assay Validation->Sensitivity Specificity Specificity Assay Validation->Specificity Serial Dilutions Serial Dilutions Linearity->Serial Dilutions Limit of Detection Limit of Detection Sensitivity->Limit of Detection Inhibitor Controls Inhibitor Controls Specificity->Inhibitor Controls

Caption: Key parameters for the validation of a new cell-based assay.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ac-LDESD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for Ac-LDESD-AMC, a fluorogenic peptide substrate used by researchers and scientists in drug development. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategoryItemSpecification
Eye Protection Safety GogglesTight-sealing to protect against dust and splashes.[1]
Face ShieldRecommended for tasks with a high risk of splashing, such as preparing stock solutions.[2]
Hand Protection GlovesNitrile or latex gloves are suitable for preventing skin contact.[2]
Body Protection Laboratory CoatStandard lab coat to protect clothing and skin from potential splashes.[2]
Protective ClothingComplete protective clothing may be necessary depending on the scale of the experiment.[3]
Respiratory RespiratorA NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced.[1]

Operational Plan: Handling and Storage

2.1. Handling:

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1] Do not breathe in dust if handling the solid form.[3]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the compound.[1][3]

2.2. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Temperature: Store according to the manufacturer's recommendations, typically desiccated at -20°C for long-term storage.

  • Labeling: Ensure the container is properly labeled.[1]

Disposal Plan

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[4]

  • Solid Waste: Collect solid waste, such as contaminated gloves and weighing papers, in a designated, labeled container for chemical waste.

  • Liquid Waste: Collect liquid waste from experiments in a sealed, properly labeled waste container. Do not dispose of it down the drain.

  • Spill Cleanup: In case of a spill, cover the powder with a plastic sheet to minimize dust.[1] Mechanically take up the spill and place it in an appropriate container for disposal.[1] Clean the contaminated surface thoroughly.[1] For liquid spills, use an inert absorbent material.[1]

Experimental Workflow and Safety Integration

The following diagram illustrates a typical experimental workflow for using this compound, integrating the necessary safety precautions at each step.

G Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal A Don PPE (Goggles, Gloves, Lab Coat) B Weigh this compound (in fume hood) A->B Safety First C Prepare Stock Solution (e.g., in DMSO) B->C D Dilute to Working Concentration C->D E Add to Assay Plate D->E F Incubate with Sample E->F G Measure Fluorescence F->G H Decontaminate Work Area G->H Post-Experiment I Dispose of Solid Waste (Tips, Tubes) H->I J Dispose of Liquid Waste (Assay Plate, Solutions) I->J K Doff PPE & Wash Hands J->K

This compound Experimental Workflow

Hazard Response Logical Relationship

This diagram outlines the logical steps to take in the event of an exposure to this compound.

G This compound Exposure Response cluster_exposure Exposure Event cluster_response Immediate Response cluster_action First Aid Actions Exposure Potential Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Wash with soap and water Skin->WashSkin RinseEyes Rinse with water for several minutes Eyes->RinseEyes FreshAir Move to fresh air Inhalation->FreshAir RinseMouth Rinse mouth with water Ingestion->RinseMouth SeekMedical Seek Medical Attention if Symptoms Persist WashSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

This compound Exposure Response Plan

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.